An In-depth Technical Guide to the Structure Elucidation of 3-Cyclobutoxy-azetidine
Preamble: Navigating the Known and the Novel in Heterocyclic Chemistry In the landscape of modern drug discovery, the azetidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Navigating the Known and the Novel in Heterocyclic Chemistry
In the landscape of modern drug discovery, the azetidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules. The introduction of a 3-alkoxy substituent, such as a cyclobutoxy group, can further modulate a compound's lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive, in-depth framework for the structural elucidation of 3-cyclobutoxy-azetidine, a novel yet representative member of this important class of heterocycles.
Synthetic Strategy: A Modular and Validated Approach
The synthesis of 3-cyclobutoxy-azetidine is most logically approached through a two-stage process: first, the etherification of a suitable N-protected 3-hydroxyazetidine precursor, followed by the removal of the protecting group. This strategy provides a high degree of control and facilitates purification. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the azetidine nitrogen due to its stability under the basic conditions required for etherification and its facile removal under acidic conditions.
Stage 1: N-Protection and Williamson Ether Synthesis
The journey begins with the commercially available 3-hydroxyazetidine hydrochloride. The first step involves the protection of the azetidine nitrogen with a Boc group. This is a standard procedure that ensures the secondary amine does not interfere with the subsequent etherification reaction.
The core carbon-oxygen bond formation is achieved via a Williamson ether synthesis.[1][2] This venerable yet reliable reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile, displacing a suitable leaving group on a cyclobutane electrophile. Cyclobutyl bromide or cyclobutyl tosylate are appropriate choices for this role. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is critical for driving the reaction to completion.
Caption: Synthetic pathway to the protected intermediate.
Stage 2: Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to yield 3-cyclobutoxy-azetidine. This is typically achieved under acidic conditions, which selectively cleave the tert-butyl carbamate without affecting the newly formed ether linkage or the azetidine ring. A solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol is a standard and effective method for this transformation. The final product is often isolated as the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.
A Theoretical Investigation into the Stability of 3-Cyclobutoxy-azetidine: A Technical Guide for Drug Development Professionals
Abstract 3-Cyclobutoxy-azetidine is a promising scaffold in modern medicinal chemistry, merging the desirable physicochemical properties of the strained azetidine ring with the unique conformational constraints of a cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Cyclobutoxy-azetidine is a promising scaffold in modern medicinal chemistry, merging the desirable physicochemical properties of the strained azetidine ring with the unique conformational constraints of a cyclobutoxy substituent. Understanding the inherent stability of this molecular framework is paramount for its successful incorporation into drug candidates. This in-depth technical guide outlines a comprehensive theoretical approach to evaluating the stability of 3-cyclobutoxy-azetidine. We will explore the critical aspects of conformational analysis, potential decomposition pathways, and the quantum chemical calculations necessary to predict its behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their appeal lies in their ability to impart desirable properties to drug molecules, including increased metabolic stability, improved physicochemical characteristics, and structural rigidity, which can lead to enhanced binding affinity for biological targets.[1][3] The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more stable and easier to handle than the more reactive aziridines, yet reactive enough to participate in unique chemical transformations.[4] The incorporation of a cyclobutoxy group at the 3-position introduces an additional layer of structural complexity and conformational restraint, making a thorough understanding of the molecule's stability a prerequisite for its development.
This guide will provide a roadmap for the theoretical evaluation of 3-cyclobutoxy-azetidine's stability, focusing on the computational methodologies that can provide critical insights into its conformational landscape and potential degradation pathways.
Computational Methodology: A Foundation for Predictive Stability Analysis
A robust computational approach is essential for accurately predicting the stability of 3-cyclobutoxy-azetidine. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and energetics of organic molecules, including strained ring systems.[5][6]
Selection of DFT Functionals and Basis Sets
The choice of DFT functional and basis set is critical for obtaining reliable results. For systems like 3-cyclobutoxy-azetidine, a hybrid functional such as B3LYP is often a good starting point, as it balances computational cost with accuracy.[7][8] For higher accuracy, especially when investigating reaction barriers, double-hybrid functionals or composite methods like G3 or CBS-APNO can be employed.[9][10]
A Pople-style basis set, such as 6-31G(d,p), is generally sufficient for initial geometry optimizations and conformational searches. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or an Ahlrichs-type basis set (e.g., def2-TZVP) is recommended.[6]
Solvation Models
To simulate the behavior of 3-cyclobutoxy-azetidine in a biological environment, it is crucial to include a solvent model in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient and can effectively capture the bulk solvent effects on the molecule's conformation and reactivity.
Conformational Analysis: Unveiling the Energetic Landscape
The conformational flexibility of the cyclobutoxy group and its attachment to the azetidine ring will significantly influence the overall stability and biological activity of the molecule. A thorough conformational analysis is therefore a critical first step.
Ring Pucker of Azetidine and Cyclobutane
Both the azetidine and cyclobutane rings are not planar and adopt puckered conformations to alleviate torsional strain.[11][12] For cyclobutane, a "butterfly" conformation is typical, while azetidine also exhibits a puckered geometry. The interplay between the puckering of both rings will dictate the preferred low-energy conformations of 3-cyclobutoxy-azetidine.
Rotational Isomers around the C-O Bond
Rotation around the C3-O bond of the azetidine and the O-C1' bond of the cyclobutoxy ring will lead to various rotational isomers (rotamers). A systematic search for these conformers should be performed to identify all stable structures on the potential energy surface.
Experimental Protocol: Conformational Search
Initial Structure Generation: Generate a starting 3D structure of 3-cyclobutoxy-azetidine.
Systematic Rotational Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles corresponding to the C-O-C bonds in increments of 30 degrees.
Geometry Optimization: Subject each identified local minimum from the scan to a full geometry optimization using a selected DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Relative Energy Calculation: Calculate the relative energies of all stable conformers, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature.
The results of the conformational analysis can be summarized in a table to compare the relative energies and key dihedral angles of the most stable conformers.
Table 1: Calculated Relative Energies of 3-Cyclobutoxy-azetidine Conformers
Conformer
Relative Energy (kcal/mol)
Azetidine Puckering Angle (°)
Cyclobutane Puckering Angle (°)
C-O-C-C Dihedral Angle (°)
1 (Global Minimum)
0.00
Calculated Value
Calculated Value
Calculated Value
2
Calculated Value
Calculated Value
Calculated Value
Calculated Value
3
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Caption: Potential decomposition pathways for 3-cyclobutoxy-azetidine.
Influence of Substituents on Stability
The stability of the 3-cyclobutoxy-azetidine core can be modulated by the presence of substituents on the azetidine nitrogen. Electron-withdrawing groups are expected to decrease the basicity of the nitrogen, potentially increasing its stability towards acid-mediated decomposition. [13]Conversely, bulky substituents may introduce steric strain, affecting the conformational preferences and overall stability. A systematic computational study of various N-substituted analogs can provide valuable structure-stability relationships to guide further drug design efforts.
Conclusion
The theoretical study of 3-cyclobutoxy-azetidine stability is a crucial component of its development as a viable scaffold in medicinal chemistry. By employing robust computational methodologies such as Density Functional Theory, a comprehensive understanding of its conformational landscape and potential decomposition pathways can be achieved. The insights gained from these theoretical investigations will enable the rational design of more stable and efficacious drug candidates, ultimately accelerating the drug discovery process. This guide provides a framework for such a study, emphasizing the importance of a multi-faceted approach that considers conformational analysis, reaction mechanisms, and the influence of substituents.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
Azetidine synthesis. Organic Chemistry Portal.
The azetidines. Recent synthetic developments. Chemical Reviews.
Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
Conformational analysis of cycloalkanes.
Azetidines of pharmacological interest. PubMed.
Conformations of Cycloalkanes. Chemistry LibreTexts.
Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
Conformational analysis of cycloalkanes. SciSpace.
DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. N/A.
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. PMC - PubMed Central.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF.
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
The Tautomerism of Heterocycles: Five-membered Rings with Two or More Hetero
How can you calculate ring strain in beta lactams for different penicillin drugs?. N/A.
Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. PubMed.
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic
Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI.
Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions.
A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Request PDF.
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
Application Note & Protocol: A Modular Synthesis of 3-Cyclobutoxy-azetidine from N-Boc-3-hydroxyazetidine
Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its inher...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can significantly enhance the metabolic stability, solubility, and binding affinity of drug candidates.[3] Specifically, 3-substituted azetidines serve as versatile bioisosteres for more common groups, providing a powerful tool for navigating and optimizing drug-like chemical space.[4]
This application note provides a comprehensive, two-part protocol for the synthesis of 3-cyclobutoxy-azetidine. The synthesis begins with the commercially available and widely used starting material, N-Boc-3-hydroxyazetidine. The procedure is designed for robustness and scalability, detailing not only the requisite steps but also the underlying chemical principles that govern the selection of reagents and conditions. This ensures that researchers can not only replicate the synthesis but also adapt it with a full understanding of the reaction's mechanics.
The overall synthetic strategy is a two-step process:
O-Alkylation: A Williamson ether synthesis to couple the cyclobutyl moiety to the 3-hydroxy position of the azetidine ring.
N-Deprotection: An acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target primary amine.
Overall Synthetic Scheme
The transformation from N-Boc-3-hydroxyazetidine to 3-cyclobutoxy-azetidine is illustrated below.
Application Note & Protocol: A Scalable Synthesis of 3-Cyclobutoxy-azetidine for Research Applications
Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] This rigidity allows for precise positioning of substituents in three-dimensional space, enhancing interactions with biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate critical physicochemical properties such as aqueous solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[3]
This guide provides a robust and scalable two-step synthesis of 3-Cyclobutoxy-azetidine, a valuable building block for introducing the desirable cyclobutoxy-azetidine fragment into lead compounds. The strategy relies on readily available starting materials and employs well-established, high-yielding chemical transformations amenable to large-scale production.
Overall Synthetic Strategy
The retrosynthetic analysis of 3-Cyclobutoxy-azetidine identifies two primary disconnections: the ether linkage at the C3 position and the nitrogen protecting group. This leads to a straightforward and efficient forward synthesis involving two key stages:
Ether Formation: A Williamson ether synthesis between an N-protected 3-hydroxyazetidine and a suitable cyclobutyl electrophile.
Deprotection: Removal of the nitrogen protecting group to yield the target compound.
For scalability and reliability, we have selected the tert-butyloxycarbonyl (Boc) group for nitrogen protection, due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions. The commercially available 1-Boc-3-hydroxyazetidine serves as our starting point.[4][5][6]
Caption: Overall workflow for the synthesis of 3-Cyclobutoxy-azetidine.
Part A: Scalable Synthesis of N-Boc-3-cyclobutoxy-azetidine
This core transformation involves the formation of the C-O ether bond via a Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete and irreversible deprotonation of the hydroxyl group on the azetidine ring, thereby maximizing the concentration of the reactive alkoxide nucleophile.
Mechanism: Williamson Ether Synthesis
The reaction proceeds in two distinct steps:
Deprotonation: Sodium hydride abstracts the acidic proton from the hydroxyl group of 1-Boc-3-hydroxyazetidine to form a sodium alkoxide intermediate and hydrogen gas.
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of cyclobutyl bromide in an SN2 fashion to displace the bromide and form the desired ether linkage.
Caption: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Equivalents
Amount (for 10g scale)
1-Boc-3-hydroxyazetidine
173.21
1.0
10.0 g (57.7 mmol)
Sodium Hydride (60% in mineral oil)
24.00
1.2
2.77 g (69.3 mmol)
Cyclobutyl Bromide
135.00
1.3
10.5 g (77.9 mmol)
Anhydrous Tetrahydrofuran (THF)
-
-
200 mL
Saturated aq. NH₄Cl
-
-
As needed
Ethyl Acetate (EtOAc)
-
-
As needed
Brine
-
-
As needed
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
As needed
Procedure
Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil, 2.77 g). Add anhydrous THF (100 mL) via cannula and stir the suspension.
Substrate Addition: Dissolve 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.
Deprotonation: Cool the NaH suspension in the flask to 0 °C using an ice-water bath. Add the solution of 1-Boc-3-hydroxyazetidine dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
Senior Application Scientist's Note: The reaction of NaH with the alcohol is exothermic and generates hydrogen gas. Slow, controlled addition at low temperature is crucial for safety and to prevent side reactions.
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The reaction mixture should become a thicker, white slurry.
Electrophile Addition: Cool the mixture back down to 0 °C. Add cyclobutyl bromide (10.5 g, 77.9 mmol) dropwise via syringe over 15 minutes.
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
Senior Application Scientist's Note: Quenching must be done slowly and at 0 °C to safely neutralize any unreacted NaH.
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
Washing & Drying: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-Boc-3-cyclobutoxy-azetidine as a clear oil. (Typical yield: 80-90%).
Part B: Deprotection to 3-Cyclobutoxy-azetidine Hydrochloride
The final step is the removal of the acid-labile Boc protecting group. Using a solution of hydrochloric acid in 1,4-dioxane is a clean and efficient method that yields the product as its hydrochloride salt. This salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding free base, which is often a volatile oil.
Mechanism: Acid-Catalyzed Deprotection
The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine, which is then protonated by the excess acid to form the hydrochloride salt.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Detailed Experimental Protocol
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Equivalents
Amount (for 10g scale)
N-Boc-3-cyclobutoxy-azetidine
227.30
1.0
10.0 g (44.0 mmol)
4M HCl in 1,4-Dioxane
-
5.0
55 mL (220 mmol)
Diethyl Ether (Et₂O)
-
-
As needed
Dichloromethane (DCM)
-
-
20 mL
Procedure
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-3-cyclobutoxy-azetidine (10.0 g, 44.0 mmol).
Dissolution: Dissolve the starting material in dichloromethane (20 mL).
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (55 mL, 220 mmol) via a dropping funnel over 10 minutes.
Senior Application Scientist's Note: The reaction is typically accompanied by gas evolution (CO₂ and isobutylene). A slow addition rate and an efficient vent (e.g., a nitrogen bubbler) are recommended.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until no starting material remains.[7]
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. A white or off-white solid should form.
Trituration: Add cold diethyl ether (100 mL) to the flask. Stir the suspension vigorously for 15-20 minutes to break up the solid. This process, known as trituration, washes away non-polar byproducts like tert-butanol.
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 x 30 mL). Dry the solid under high vacuum to a constant weight. This yields 3-Cyclobutoxy-azetidine hydrochloride as a stable white solid. (Typical yield: 95-99%).
Data Summary & Characterization
Compound
M.W. ( g/mol )
Form
Typical Yield (%)
Key Analytical Data (Expected)
1-Boc-3-hydroxyazetidine
173.21
White Solid
- (Starting Material)
¹H NMR consistent with structure; MP: 36-43 °C[4][6]
N-Boc-3-cyclobutoxy-azetidine
227.30
Colorless Oil
80 - 90
¹H NMR shows characteristic cyclobutyl and azetidine protons.
3-Cyclobutoxy-azetidine HCl
163.65
White Solid
95 - 99
¹H NMR shows downfield shift of azetidine protons due to protonation.
References
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.University of Bari Aldo Moro.
A Single-Step Synthesis of Azetidine-3-amines.PubMed.
Introduction: The Azetidine Motif and the Flow Chemistry Imperative
An Application Guide to the Continuous Flow Synthesis of 3-Substituted Azetidines Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry. Their unique conformat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Continuous Flow Synthesis of 3-Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry. Their unique conformational rigidity and ability to act as bioisosteres for other common groups have led to their incorporation into numerous marketed drugs, including the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it both a synthetically challenging target and a source of unique reactivity.[2] Traditional batch synthesis methods often grapple with challenges related to safety, scalability, and the handling of highly reactive or unstable intermediates required for their construction and functionalization.[3][4]
Continuous flow chemistry emerges as a powerful enabling technology to address these challenges head-on.[4] By utilizing microreactors with high surface-area-to-volume ratios, flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for the safe generation and immediate utilization of transient intermediates, minimizes the formation of byproducts, and facilitates rapid reaction optimization and seamless scaling from the lab bench to production.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven continuous flow methodologies for the synthesis of 3-substituted azetidines. We will delve into the core synthetic strategies, provide step-by-step protocols, and explain the fundamental principles that make these approaches robust and reproducible.
Core Synthetic Strategy 1: C3-Functionalization via Flow-Generated Lithiated Azetidines
One of the most direct and versatile methods for introducing substituents at the C3 position of the azetidine ring involves the generation of a C3-lithiated intermediate followed by quenching with a suitable electrophile. In batch chemistry, the generation and handling of such organolithium species at scale are fraught with difficulties due to their instability, even at cryogenic temperatures. Flow chemistry transforms this process, enabling safe and efficient C3-functionalization at significantly higher temperatures than previously feasible.[7][8]
Principle of the Method
The strategy is predicated on a rapid iodine-lithium exchange reaction. An N-protected 3-iodoazetidine serves as a stable and readily accessible precursor. This precursor is continuously mixed with an organolithium reagent (e.g., n-hexyllithium) in a microreactor. The superior mixing and heat transfer in the flow reactor allow the highly exothermic lithiation to occur rapidly and controllably. The resulting C3-lithiated azetidine, which is unstable and would decompose in a batch reactor, is generated in situ and immediately telescoped into a second stream containing the electrophile, affording the desired 3-substituted product in seconds.
The choice of solvent is critical for both reactivity and sustainability. Cyclopentyl methyl ether (CPME) has been identified as an excellent "green" solvent for this process. It has a high boiling point (106 °C), a low propensity to form peroxides, and is stable under the basic reaction conditions, making it a safer and more environmentally responsible alternative to solvents like THF or diethyl ether.[1][9]
Experimental Workflow: C3-Functionalization
The logical flow for this process involves the precise mixing of reagents and immediate trapping of the reactive intermediate.
Technical Support Center: Optimizing 3-Cyclobutoxy-azetidine Synthesis
Welcome to the technical support center for the synthesis of 3-Cyclobutoxy-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Cyclobutoxy-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-purity target compounds with confidence.
Overview of the Synthetic Strategy
The synthesis of 3-Cyclobutoxy-azetidine is a valuable transformation, yielding a key structural motif prevalent in modern medicinal chemistry.[1][2] The most common and robust approach involves a two-stage process:
O-Alkylation: A Williamson ether synthesis between an N-protected 3-hydroxyazetidine (typically N-Boc-3-hydroxyazetidine) and a cyclobutyl halide.[3]
Deprotection: Removal of the nitrogen protecting group (e.g., Boc) to yield the final product.[3]
This guide focuses on optimizing this pathway, addressing common pitfalls and providing logical solutions.
Experimental Workflow Overview
Below is a high-level overview of the synthetic sequence. Each stage presents unique challenges, which will be addressed in the subsequent troubleshooting sections.
Caption: High-level workflow for the two-stage synthesis of 3-Cyclobutoxy-azetidine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Part 1: O-Alkylation (Williamson Ether Synthesis)
This step involves the reaction of N-Boc-3-hydroxyazetidine with a cyclobutyl halide in the presence of a strong base.
Q1: My O-alkylation reaction shows low conversion, with significant unreacted N-Boc-3-hydroxyazetidine remaining. What's the cause?
Answer: This is a common issue, typically pointing to incomplete deprotonation of the starting alcohol or inactive reagents.
Causality (Incomplete Deprotonation): The Williamson ether synthesis requires the formation of a highly nucleophilic alkoxide.[4][5] Strong bases like sodium hydride (NaH) are used for this. However, NaH is extremely sensitive to moisture and can be passivated by an outer layer of sodium hydroxide. If your base is old or has been improperly handled, it will not be effective, leading to poor alkoxide formation and low conversion.
Troubleshooting Steps:
Verify Reagent Quality: Use freshly opened or properly stored NaH (stored under inert gas). A simple test for NaH activity is to carefully add a small amount to a protic solvent like ethanol; vigorous hydrogen evolution should be observed.
Ensure Anhydrous Conditions: This is critical. Dry your solvent (e.g., DMF, THF) over molecular sieves or by distillation.[6] Flame-dry your glassware under vacuum and conduct the reaction under an inert atmosphere (Argon or Nitrogen).[6]
Optimize Base Stoichiometry: Use a slight excess of NaH (typically 1.1–1.5 equivalents) to ensure complete deprotonation and to consume any trace amounts of water.
Allow Sufficient Deprotonation Time: After adding NaH to your solution of N-Boc-3-hydroxyazetidine, allow the mixture to stir for at least 30-60 minutes at 0 °C to room temperature to ensure complete formation of the alkoxide before adding the cyclobutyl halide.
Q2: My reaction is messy, and I've isolated a significant amount of cyclobutene. Why did this happen?
Answer: You are observing a competing E2 elimination reaction.
Causality (Elimination vs. Substitution): The alkoxide you generate is a strong base. When it reacts with the cyclobutyl halide (a secondary halide), it can either perform the desired SN2 substitution or act as a base to abstract a proton, leading to the elimination of HBr and the formation of cyclobutene.[3] This side reaction is favored by higher temperatures and sterically hindered bases.[3]
Troubleshooting Steps:
Temperature Control: Maintain a low reaction temperature. Add the cyclobutyl bromide slowly to the alkoxide solution at 0 °C. Let the reaction warm slowly to room temperature and monitor its progress. Avoid heating unless the reaction stalls completely.
Choice of Halide: Cyclobutyl bromide is generally a good substrate. If elimination persists, cyclobutyl iodide could be considered as iodine is a better leaving group, potentially favoring the SN2 pathway at lower temperatures.
Base Selection: While NaH is standard, if elimination is a major issue, a less sterically hindered but still strong base could be trialed, though NaH is generally optimal for this substrate class.
Recommended O-Alkylation Conditions
The table below summarizes a typical starting point for optimizing the O-alkylation step.
Parameter
Recommended Condition
Rationale & Key Considerations
Starting Alcohol
1-N-Boc-3-hydroxyazetidine
1.0 eq. Ensure high purity.
Base
Sodium Hydride (NaH), 60% in oil
1.2 eq. Use fresh, active reagent. Wash with dry hexanes to remove oil if desired.
Alkylating Agent
Cyclobutyl Bromide
1.1 - 1.3 eq. Using a slight excess can drive the reaction to completion.
Solvent
Anhydrous DMF or THF
0.1 - 0.5 M
Temperature
0 °C to Room Temperature
Critical for minimizing E2 elimination. Add alkyl halide at 0 °C.
Reaction Time
4 - 24 hours
Monitor by TLC or LC-MS for disappearance of starting material.
Typical Yield
60 - 85%
Yield is highly dependent on conditions and reagent quality.
Part 2: N-Boc Deprotection
This final step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Q3: The deprotection seems incomplete or is not working at all. What should I do?
Answer: Incomplete deprotection is usually due to insufficient acid strength, concentration, or reaction time.
Causality (Acid-Mediated Cleavage): The Boc group is cleaved under acidic conditions.[7] A strong acid protonates the carbonyl oxygen, leading to the collapse of the carbamate and formation of a stable tert-butyl cation, CO₂, and the free amine. If the acid is too weak or dilute, this process will be slow or incomplete.
Troubleshooting Steps:
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective and common choice.[3] Alternatively, a solution of 4M HCl in dioxane or diethyl ether can be used.[8]
Acid Stoichiometry/Concentration: For TFA, it is often used in large excess (20-50% v/v in DCM). For HCl in dioxane, using it as the solvent is standard practice. Ensure your acid is not old or degraded.
Reaction Time & Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[7] If the reaction is sluggish, you can gently warm it to 30-40 °C, but be mindful of potential side reactions. Always monitor by TLC or LC-MS.
Q4: After workup, my final product is difficult to extract and purify. Any advice?
Answer: The final product, 3-Cyclobutoxy-azetidine, is a free amine. These can be challenging to handle due to their basicity and potential water solubility.
Causality (Product Properties): As a free amine, your product is basic and will exist as a protonated salt (e.g., hydrochloride or trifluoroacetate) after the acidic workup. This salt form is often highly soluble in water and insoluble in many organic solvents, making extraction difficult.
Troubleshooting & Purification Protocol:
Initial Quench: After the reaction is complete, carefully remove the excess acid under reduced pressure.
Basification: Re-dissolve the residue in water and cool in an ice bath. Slowly add a strong base (e.g., 2M NaOH or saturated Na₂CO₃) until the pH is >10. This deprotonates the ammonium salt to the free amine.
Extraction: The free amine is significantly more soluble in organic solvents. Extract multiple times with a suitable solvent like dichloromethane (DCM) or ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure. The product can be volatile.
Final Purification: If necessary, the product can be purified by silica gel column chromatography. A typical mobile phase would be DCM with a gradient of methanol (e.g., 0-10%), often with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to prevent the product from streaking on the silica.
Troubleshooting Flowchart for Deprotection
Caption: Decision-making workflow for troubleshooting the N-Boc deprotection stage.
References
La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
Azetidine synthesis. Organic Chemistry Portal.
Access to 3-Azetidines via Halogenation of Titanacyclobutanes.
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Institutional Research Repository.
Recent progress in synthesis of 3-functionalized azetidines.
The Williamson Ether Synthesis. Master Organic Chemistry.
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Technical Support Center: Purification of 3-Cyclobutoxy-azetidine Derivatives
A Senior Application Scientist's Guide to Navigating Common Purification Challenges Welcome to the technical support center for the purification of 3-cyclobutoxy-azetidine derivatives. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating Common Purification Challenges
Welcome to the technical support center for the purification of 3-cyclobutoxy-azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. The azetidine ring is a privileged structure in modern medicinal chemistry, but its inherent basicity and potential for complex impurity profiles can present unique purification challenges.[1][2][3] This guide, presented in a question-and-answer format, directly addresses the specific issues you may encounter during your experiments.
Section 1: Normal-Phase Flash Chromatography — The Workhorse Technique
Normal-phase flash chromatography on silica gel is often the first-line approach for purifying synthetic intermediates. However, the basic nature of the azetidine nitrogen can lead to problematic interactions with the acidic silica surface.
Question 1: My 3-cyclobutoxy-azetidine derivative is streaking or tailing badly on the silica gel column, leading to poor separation and low purity of the collected fractions. What's causing this and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] The issue stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly and sometimes irreversibly interact with the basic nitrogen of your azetidine derivative. This leads to the observed tailing and, in some cases, can even cause degradation of your compound on the column, resulting in lower yields.
To mitigate this, you need to "tame" the silica's acidity. The most common and effective strategy is to add a small amount of a volatile amine base to your mobile phase.
Experimental Protocol: Mitigating Tailing with a Mobile Phase Modifier
Select a Modifier: Triethylamine (TEA) is a common choice. Ammonium hydroxide can also be used, particularly if your compound is more polar and requires higher percentages of a polar solvent like methanol.
Determine the Concentration: Add 0.1-1% (v/v) of TEA to your mobile phase. A good starting point is 0.5%. It's crucial to add the modifier to both your weak (e.g., hexane or heptane) and strong (e.g., ethyl acetate or isopropanol) solvents to ensure a consistent concentration throughout the gradient.
Equilibrate Thoroughly: Before loading your sample, equilibrate the column with at least 5-10 column volumes of your initial mobile phase containing the amine modifier. This ensures that the silica surface is fully neutralized before your compound is introduced.
Run the Purification: Proceed with your gradient as planned. You should observe significantly sharper peaks and improved resolution.
Causality: The added amine base acts as a competitive inhibitor, binding to the acidic silanol groups on the silica. This effectively "masks" these sites from your azetidine derivative, allowing it to travel through the column based on its polarity rather than being held back by strong acid-base interactions.
Question 2: I'm seeing an unexpected, non-polar impurity in my crude product. What could it be and how do I get rid of it?
Answer:
If you are synthesizing your 3-cyclobutoxy-azetidine via a Williamson ether synthesis (reacting a 3-hydroxyazetidine precursor with a cyclobutyl halide), a likely non-polar impurity is cyclobutene .[5] This byproduct is formed through an elimination reaction (dehydrohalogenation) of the cyclobutyl halide, which is often competitive with the desired substitution reaction, especially if sterically hindered bases or elevated temperatures are used.[5]
Troubleshooting Strategy:
Detection: This impurity is volatile and may be detectable by GC-MS.[5] On a TLC plate, it will have a very high Rf value, running close to the solvent front.
Removal:
Evaporation: Due to its volatility, a significant portion of cyclobutene can often be removed by concentrating your crude product in vacuo.
Chromatography: During flash chromatography, this non-polar impurity will elute very early in the gradient. A simple isocratic flush with a low-polarity solvent (e.g., 100% hexane) at the beginning of your run should effectively remove it before you begin to elute your product.
Section 2: Reversed-Phase Chromatography — For More Polar Derivatives
When dealing with highly polar 3-cyclobutoxy-azetidine derivatives or when normal-phase chromatography fails to provide adequate separation, reversed-phase (RP) chromatography is an excellent alternative.[6]
Question 3: My compound is too polar and elutes in the void volume even with 100% ethyl acetate in normal-phase. How should I approach purification using reversed-phase HPLC?
Answer:
Reversed-phase chromatography separates compounds based on their hydrophobicity, making it ideal for polar molecules.[6] A C18 (or ODS) column is the most common stationary phase.[6] For your polar azetidine derivative, the key is to control the pH of the mobile phase to manipulate its retention.
The "2 pH Rule" for Amine Purification:
To maximize retention of a basic compound on a reversed-phase column, you want it to be in its neutral (free base) form, which is more hydrophobic. The general guideline is to adjust the mobile phase pH to be at least two units above the pKa of your amine.[4] Conversely, to decrease retention, you would lower the pH to protonate the amine, making it more polar.
Experimental Protocol: Reversed-Phase Purification of a Polar Azetidine
Stationary Phase: Start with a standard C18 silica column.
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol.
pH Modification:
For Increased Retention (High pH): Add a modifier to raise the pH. A common choice is ammonium bicarbonate or ammonium hydroxide at a concentration of 10 mM. This will deprotonate your azetidine, increasing its hydrophobicity and retention time.
For Decreased Retention (Low pH): If your compound is retained too strongly or if you need to separate it from other basic impurities, you can add an acid. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are standard choices. This will protonate the azetidine, making it more polar and causing it to elute earlier.[7]
Method Development: Start with a broad gradient (e.g., 5-95% acetonitrile in water with your chosen modifier) to determine the approximate elution point of your compound. Then, optimize the gradient around that point to achieve the best separation.
Data Summary: Mobile Phase pH Effects on Azetidine Retention
For many applications in drug development, it is crucial to isolate a single enantiomer of your 3-cyclobutoxy-azetidine derivative. Chiral chromatography is the most direct method for this.
Question 4: My product is a racemate. What are the key considerations for developing a chiral HPLC separation method?
Answer:
Separating enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of your analyte, leading to different retention times. The choice of CSP and mobile phase is critical.
Workflow for Chiral Method Development:
Caption: Workflow for chiral HPLC method development.
Key Considerations:
Chiral Stationary Phase (CSP) Screening: There is no universal CSP. You will likely need to screen several columns. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a very common starting point and are effective for a wide range of molecules.
Mobile Phase Mode:
Normal Phase (Hexane/Alcohol): This is often the most successful mode for chiral separations. The alcohol (e.g., isopropanol, ethanol) acts as the polar modifier.
Reversed Phase (Water/Acetonitrile or Methanol): Can be effective, especially for more polar compounds.
Polar Organic Mode (e.g., Acetonitrile/Methanol): A useful alternative when normal and reversed-phase modes fail.
Additives: For basic compounds like your azetidine derivative, adding a basic (e.g., diethylamine, ethylenediamine) or acidic (e.g., TFA, acetic acid) modifier to the mobile phase can dramatically improve peak shape and selectivity. The additive can influence the ionization state of your analyte and its interaction with the CSP.
Pro-Tip: When screening for a chiral separation, start with a simple isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) and inject your racemate onto several different CSPs. This will quickly tell you which columns show promise (i.e., show any peak splitting or broadening) for further optimization.
References
Martín-Zamora, P., et al. (2012). Method for obtaining azetidine derivatives. Google Patents.
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317-13323. Retrieved from [Link]
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
Smith, A. B., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Retrieved from [Link]
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
Urban, M., & D'Souza, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
Duncton, M. A. J., & Wang, B. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
Alabugin, I. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved from [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
Oki, T., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
Ellman, J. A., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Retrieved from [Link]
Hu, X., et al. (2018). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid Rearrangement. Angewandte Chemie. Retrieved from [Link]
Engle, K. M., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]
Reddit. (2022). Amine workup. Retrieved from [Link]
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]
ACS Publications. (2001). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
Kawahara, S., et al. (2000). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH. Retrieved from [Link]
Stability issues of 3-Cyclobutoxy-azetidine under acidic conditions
Welcome to the technical support center for 3-Cyclobutoxy-azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Cyclobutoxy-azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Introduction to the Stability of 3-Cyclobutoxy-azetidine
3-Cyclobutoxy-azetidine is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure. However, the inherent ring strain of both the azetidine and cyclobutane moieties can lead to stability challenges, especially in acidic environments.[1][2][3][4] Understanding the potential degradation pathways is crucial for successful experimental outcomes. This guide will walk you through the primary stability concerns, their underlying mechanisms, and practical solutions to mitigate them.
The two principal points of vulnerability of 3-cyclobutoxy-azetidine under acidic conditions are:
Acid-catalyzed cleavage of the cyclobutoxy ether bond.
Acid-catalyzed ring-opening of the strained azetidine ring.
This support center is structured to help you identify and solve problems related to these instabilities.
Troubleshooting Guide
This section addresses specific experimental observations and provides a step-by-step approach to diagnosing and resolving the underlying stability issues.
Issue 1: Low Yield of Desired Product and Appearance of Multiple Unidentified Byproducts
Question: I am performing a reaction with 3-cyclobutoxy-azetidine under acidic conditions (e.g., TFA, HCl), and I'm observing a low yield of my target molecule along with several new spots on my TLC or peaks in my LC-MS. What could be happening?
Answer: This is a common issue and likely points to the degradation of your starting material. The presence of strong acid can catalyze two primary decomposition pathways.
Plausible Cause A: Cleavage of the Cyclobutoxy Ether. Ethers are susceptible to cleavage by strong acids, such as HI or HBr, and to a lesser extent with other strong acids.[1][5][6][7][8] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[1][6] Depending on the specific conditions and the structure of the ether, the cleavage can proceed through either an SN1 or SN2 mechanism.[7][8] In the case of 3-cyclobutoxy-azetidine, a secondary ether, both pathways are plausible. This would result in the formation of 3-hydroxy-azetidine and various products derived from the cyclobutyl cation or alcohol.
Plausible Cause B: Azetidine Ring Opening. The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger rings like pyrrolidine.[9] While more stable than the highly reactive aziridine ring, the azetidine ring can undergo acid-mediated cleavage.[1][10] This can be exacerbated by the presence of certain substituents. For instance, an intramolecular ring-opening decomposition has been reported for N-substituted azetidines in acidic pH.[10]
Troubleshooting Steps:
Analyze Byproducts: If possible, isolate and characterize the major byproducts. The presence of 3-hydroxy-azetidine would strongly suggest ether cleavage.
Modify Acidic Conditions:
Use a milder acid: If your reaction allows, switch to a weaker acid (e.g., acetic acid, formic acid).
Reduce acid stoichiometry: Use a catalytic amount of acid instead of a stoichiometric amount or excess, if feasible.
Control temperature: Perform the reaction at a lower temperature to minimize the rate of decomposition. Ether cleavage often requires heat.[6]
Protect the Azetidine Nitrogen: The stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. A Boc (tert-butoxycarbonyl) protecting group, for instance, can often be removed under acidic conditions without causing ring-opening.[6] If the nitrogen is a free amine, it will be protonated under acidic conditions, which may influence the ring's stability. Consider if an alternative N-protecting group that is stable to your reaction conditions but can be removed later might be beneficial.
Issue 2: Reaction Mixture Turns Brown or Black
Question: My reaction involving 3-cyclobutoxy-azetidine in acid starts clear but gradually turns brown or black. Is this indicative of decomposition?
Answer: Yes, a color change to brown or black is a strong indicator of decomposition and the formation of polymeric or complex degradation products.
Plausible Cause: Both the cleavage of the cyclobutoxy group and the opening of the azetidine ring can generate reactive intermediates. The cyclobutyl cation, if formed, is known to undergo rearrangement and polymerization. Similarly, the products of azetidine ring-opening can be reactive and lead to complex mixtures and colored byproducts. While the cyclobutane ring itself is generally stable, its high ring strain can contribute to increased reactivity under certain conditions.[2][3][4][11][12]
Troubleshooting Steps:
De-gas Solvents: Remove any dissolved oxygen from your solvents, as oxidation of decomposition products can contribute to color formation.
Strict Temperature Control: Maintain the lowest possible temperature for your reaction to proceed at a reasonable rate.
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the acidic conditions.
Use of Scavengers: In some cases, the addition of a scavenger for reactive intermediates (e.g., a hindered base to neutralize excess acid upon completion) might be beneficial, but this is highly dependent on the specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for 3-cyclobutoxy-azetidine in acid?
A1: The two most probable degradation pathways are acid-catalyzed cleavage of the C-O ether bond and acid-catalyzed ring-opening of the azetidine ring. The predominant pathway will depend on the specific acid used, its concentration, the reaction temperature, and the nature of the substituent on the azetidine nitrogen.
Q2: How does the N-substituent on the azetidine ring affect its stability in acid?
A2: The N-substituent plays a critical role. Electron-withdrawing groups, such as Boc, can stabilize the ring towards certain acid-mediated decompositions. Unprotected azetidines will be protonated in acid, which can influence the kinetics of both ether cleavage and ring opening. Some N-substituents with nucleophilic functionalities can even participate in intramolecular ring-opening reactions.[10]
Q3: Is the cyclobutoxy group itself unstable in acid?
A3: The cyclobutane ring is strained, which can make it more reactive than larger cycloalkanes.[2][3][4][12] While some studies suggest good stability of the cyclobutane backbone in polymers under acidic conditions, the ether linkage to the azetidine ring provides a clear point for acid-catalyzed attack.[11] The mechanism of ether cleavage under acidic conditions is a well-established reaction class.[1][5][6][7][8]
Q4: What are the expected products of decomposition?
A4:
From ether cleavage: 3-hydroxy-azetidine and cyclobutanol, or rearranged products from the cyclobutyl cation.
From azetidine ring-opening: This will depend on the N-substituent and the point of bond cleavage, but would lead to linear amino-alcohols or their derivatives.
Q5: Are there any general recommendations for handling and storing 3-cyclobutoxy-azetidine?
A5: Store 3-cyclobutoxy-azetidine in a cool, dry place, protected from light. Avoid storage in acidic environments. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended. When using in reactions, add it to the acidic mixture at a low temperature if possible.
Experimental Protocol: Monitoring the Stability of 3-Cyclobutoxy-azetidine under Acidic Conditions
This protocol provides a general method for assessing the stability of your specific 3-cyclobutoxy-azetidine derivative under the acidic conditions of your planned reaction.
Objective: To determine the rate and extent of degradation of a 3-cyclobutoxy-azetidine derivative in a given acidic medium.
Materials:
Your 3-cyclobutoxy-azetidine derivative
The acid to be used in your reaction (e.g., TFA, HCl in dioxane)
An appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, D₂O, DMSO-d₆)
An internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)
Reaction vessel (e.g., NMR tube or small vial)
Analytical instruments: NMR, LC-MS
Procedure:
Prepare a Stock Solution: Accurately weigh your 3-cyclobutoxy-azetidine derivative and the internal standard and dissolve them in the deuterated solvent to make a stock solution of known concentration.
Initial Analysis (t=0): Take an aliquot of the stock solution and acquire an initial ¹H NMR spectrum and an LC-MS trace. This will serve as your baseline.
Initiate the Stability Study: To the remaining stock solution (or a fresh aliquot), add the desired amount of the acid.
Time-Point Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from the reaction mixture and analyze it by ¹H NMR and LC-MS.
Data Analysis:
NMR: By comparing the integration of a characteristic peak of your starting material to the integration of the internal standard, you can quantify the amount of remaining 3-cyclobutoxy-azetidine at each time point. The appearance of new peaks will indicate the formation of degradation products.
LC-MS: Monitor the disappearance of the peak corresponding to your starting material and the appearance of new peaks. The mass-to-charge ratio of the new peaks can help in identifying the degradation products.
Data Interpretation:
Time (h)
% Remaining Starting Material (by qNMR)
Major Degradation Products (by LC-MS)
0
100%
None
1
2
4
8
24
This quantitative data will provide a clear picture of the stability of your compound under your specific reaction conditions and will help you to make informed decisions about optimizing your reaction.
Visualization of Potential Degradation Pathways
The following diagram illustrates the two primary proposed mechanisms for the degradation of 3-cyclobutoxy-azetidine in the presence of a generic acid (H-A).
Caption: Proposed degradation pathways of 3-cyclobutoxy-azetidine under acidic conditions.
References
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519. [Link]
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]
Ring strain - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2564-2585. [Link]
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(11), e2100062. [Link]
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts. [Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). The Journal of Organic Chemistry, 87(24), 16535–16546. [Link]
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
Ether cleavage - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
Cleavage of Ethers with Acids. (2023). YouTube. [Link]
Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]
Technical Support Center: Navigating Steric Hindrance in 3-Cyclobutoxy-azetidine Chemistry
Welcome to the technical support center for chemists and researchers working with 3-cyclobutoxy-azetidine and its derivatives. This unique building block offers exciting opportunities in medicinal chemistry due to its st...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists and researchers working with 3-cyclobutoxy-azetidine and its derivatives. This unique building block offers exciting opportunities in medicinal chemistry due to its strained four-membered ring and the three-dimensional character imparted by the cyclobutoxy group.[1][2] However, these same features, particularly the steric bulk of the C3 substituent, can present significant synthetic challenges.[3]
This guide is designed to provide you with practical, in-depth solutions to common problems encountered during the functionalization of this scaffold. We will move from foundational questions to specific, actionable troubleshooting protocols, grounded in established chemical principles and supported by literature precedents.
Part 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions that frequently arise when planning synthetic routes involving 3-cyclobutoxy-azetidine.
Q1: Why are reactions on the 3-cyclobutoxy-azetidine nitrogen (N-functionalization) so challenging?
The primary issue is steric hindrance. The cyclobutoxy group at the C3 position is a bulky substituent that physically obstructs the approach of reagents to the nitrogen atom. This "steric shielding" can significantly slow down or completely prevent reactions like N-alkylation, N-acylation, or cross-coupling, especially when using equally bulky reaction partners.[3][4]
Q2: My N-alkylation reaction with 3-cyclobutoxy-azetidine is failing or giving very low yields. What are the most likely causes?
Low reactivity in N-alkylation is almost always a combination of factors related to steric hindrance:
Insufficiently Reactive Electrophile: Bulky or electronically poor alkyl halides may not be reactive enough to overcome the energy barrier.
Inappropriate Base: The chosen base might be too bulky itself, unable to efficiently deprotonate the azetidine nitrogen, or it may be too nucleophilic, leading to side reactions with your electrophile.
Suboptimal Solvent and Temperature: The reaction may require more forcing conditions (higher temperatures) or a specific solvent to facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often required to dissolve salts and promote SN2-type reactions.
Q3: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) to functionalize the azetidine nitrogen. Why is it not working?
Standard cross-coupling conditions often fail with this substrate. The success of these reactions hinges on the intricate balance of oxidative addition, ligand exchange, and reductive elimination at the metal center.[5][6] The steric bulk of 3-cyclobutoxy-azetidine can severely impede the crucial reductive elimination step, where the C-N bond is formed.[7] This necessitates a careful selection of specialized ligands and precatalysts designed for hindered substrates.[7][8]
Q4: Are there alternatives to direct N-functionalization if steric hindrance proves insurmountable?
Yes. If direct functionalization is unsuccessful, consider a multi-step approach. One strategy involves using a smaller, easily removable protecting group on the nitrogen (like a Boc group, if starting from the free amine), performing modifications on other parts of the molecule, and then deprotecting and functionalizing the nitrogen as a final step. Another approach is to build the desired N-substituent onto a different scaffold and then form the azetidine ring in a late-stage cyclization, although this requires a complete redesign of the synthetic route.[9]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
If a standard N-alkylation with an alkyl halide (R-X) and a common base like K₂CO₃ in acetonitrile fails, a systematic optimization is required. The goal is to increase the nucleophilicity of the azetidine nitrogen while ensuring the conditions are compatible with the electrophile.
Visualizing the Problem: Steric Shielding
The diagram below illustrates how the bulky cyclobutoxy group can block the trajectory of an incoming electrophile, making N-alkylation difficult.
Caption: Steric clash between the cyclobutoxy group and an incoming electrophile.
Step-by-Step Optimization Protocol:
Setup and Monitoring:
Begin with a small-scale (e.g., 0.1 mmol) reaction using 1.0 eq of 3-cyclobutoxy-azetidine, 1.2 eq of the electrophile, and 2.0 eq of the base in 1 mL of solvent.
Use a vial with a stir bar and ensure an inert atmosphere (Nitrogen or Argon) if using strong, air-sensitive bases.
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to track the consumption of starting material and formation of product.
Screening Reaction Parameters:
Systematically vary one parameter at a time (Base, Solvent, Temperature) as outlined in the table below. Start with milder conditions and increase the "strength" of the reagents/conditions as needed.
Table 1: N-Alkylation Condition Screening
Variable
Condition 1 (Mild)
Condition 2 (Intermediate)
Condition 3 (Forcing)
Rationale & Causality
Base
K₂CO₃ or Cs₂CO₃
DBU or DIPEA
NaH, LiHMDS, or KHMDS
Start with inorganic bases. Move to non-nucleophilic organic bases (DBU, DIPEA) to avoid side reactions. For very unreactive systems, strong, non-nucleophilic hydride or amide bases are required for complete deprotonation.[4]
Solvent
Acetonitrile (MeCN)
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
MeCN is a good starting point. DMF and DMSO are more polar aprotic solvents that better solubilize salts and can accelerate SN2 reactions. Use anhydrous solvents with strong bases.
| Temperature | Room Temperature (RT) | 60-80 °C | 100-120 °C | Increased temperature provides the activation energy needed to overcome the steric barrier. Use a sealed vial or reflux condenser for elevated temperatures. |
Analysis and Interpretation:
If you see product formation but incomplete conversion, increasing the temperature or moving to a stronger base is the logical next step.
If you see decomposition of your electrophile but no product, the base may be too nucleophilic or the temperature too high. Consider a less nucleophilic base (like a hindered amide base) or a lower temperature.
If there is no reaction at all even under forcing conditions, the electrophile itself may be too sterically hindered. At this point, reconsidering the synthetic route may be necessary.
The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[5][10] For a sterically demanding substrate like 3-cyclobutoxy-azetidine, success is highly dependent on the choice of palladium precatalyst and ligand. The ligand's role is to stabilize the palladium center and facilitate the difficult reductive elimination step.[6][11]
Decision Workflow for Catalyst/Ligand Selection
Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.
Step-by-Step Optimization Protocol:
Reagent Purity and Setup:
Ensure all reagents are high purity. Aryl halides must be free of contaminants. The amine should be pure. Solvents must be anhydrous, especially when using strong bases like NaOt-Bu.
Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst, ligand, and reagents.
Assemble the reaction under an inert atmosphere (glovebox preferred).
Catalyst System Screening:
For sterically hindered couplings, bulky, electron-rich monophosphine ligands are the gold standard.[7][11] They accelerate the rate-limiting reductive elimination step.
Start with a "second-generation" (G2) or "third-generation" (G3) Buchwald precatalyst, which are air-stable and form the active Pd(0) species reliably in solution.
Table 2: Recommended Catalyst Systems for Hindered C-N Coupling
XPhos is a highly active, bulky ligand suitable for a wide range of hindered substrates. G3 precatalysts offer high reliability.
RuPhos Pd G3
Electron-poor or heteroaromatic halides
K₃PO₄ or Cs₂CO₃
t-BuOH or Toluene
80-110
RuPhos is often effective when other ligands fail, particularly with substrates bearing coordinating functional groups.
BrettPhos Pd G3
Extremely hindered substrates
NaOt-Bu
Toluene
100-110
BrettPhos is one of the bulkiest and most active ligands, designed specifically for challenging couplings.[7]
| Ni(cod)₂ + IPr | Aryl Chlorides, Sulfonates | NaOt-Bu or K₃PO₄ | Dioxane or CPME | 60-100 | For highly unreactive aryl chlorides, a switch to a Nickel-based system with an N-heterocyclic carbene (NHC) ligand can be effective. |
Execution and Monitoring:
Charge an oven-dried vial with the aryl halide (1.0 eq), base (1.4 eq), and stir bar.
In a glovebox, add the 3-cyclobutoxy-azetidine (1.2 eq) and the chosen Pd precatalyst (1-5 mol%).
Add the degassed solvent, seal the vial, and place it in a preheated oil bath or heating block.
Monitor by LC-MS. If the reaction stalls, a small, additional charge of the catalyst (0.5-1 mol%) can sometimes restart it.
Part 3: References
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. Available at: [Link]
Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. Available at: [Link]
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed Central (PMC). Available at: [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health (NIH). Available at: [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central (PMC). Available at: [Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]
(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]
A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Available at: [Link]
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
Managing impurities in large-scale 3-Cyclobutoxy-azetidine synthesis
Subject: Technical Guide: Managing Impurities in Large-Scale 3-Cyclobutoxy-Azetidine Synthesis To: Process Chemistry & Development Teams From: Technical Applications Group (Senior Scientist Desk) Re: Optimization and Imp...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Guide: Managing Impurities in Large-Scale 3-Cyclobutoxy-Azetidine Synthesis
To: Process Chemistry & Development Teams
From: Technical Applications Group (Senior Scientist Desk)
Re: Optimization and Impurity Control for 3-Cyclobutoxy-Azetidine Scaffolds
Executive Summary
The synthesis of 3-cyclobutoxy-azetidine (typically protected as the N-Boc carbamate, CAS 1253793-75-5) presents a unique intersection of challenges: the steric strain of the four-membered azetidine ring and the sluggish electrophilicity of cyclobutyl halides. While 3-alkoxyazetidines are critical pharmacophores in modern drug discovery (e.g., modulating lipophilicity without adding excessive molecular weight), scaling their synthesis often leads to persistent impurity profiles that defy standard purification logic.
This guide addresses the specific "pain points" of the O-alkylation route, focusing on the Williamson Ether Synthesis approach (Reaction of N-Boc-3-hydroxyazetidine with cyclobutyl bromide/tosylate). We provide mechanistic insights into impurity formation and actionable protocols to suppress them.
Part 1: The Reaction Landscape & Impurity Profile
The standard scale-up route involves the deprotonation of 1-Boc-3-hydroxyazetidine (1) followed by nucleophilic attack on a cyclobutyl electrophile (2).
The Core Problem: Cyclobutyl electrophiles are secondary and possess significant ring strain (approx. 26 kcal/mol), making them poor substrates for
reactions. To force the reaction, chemists often increase temperature or base strength, which triggers two competing parasitic pathways:
Elimination: The cyclobutyl electrophile undergoes E2 elimination to form volatile cyclobutene.
Ring Decomposition: The azetidine ring, though protected, becomes susceptible to thermal or nucleophilic ring-opening.
Visualizing the Pathway
Figure 1: Mechanistic divergence in ether synthesis. High temperatures favor the E2 elimination pathway (red dashed line) over the productive S_N2 substitution.
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: "My conversion stalls at 60%, and adding more Cyclobutyl Bromide doesn't help."
Diagnosis: You are likely fighting the Elimination Threshold .
Cyclobutyl bromide is prone to E2 elimination. If you are using a strong, hard base like NaH at elevated temperatures (>60°C), the base is consuming your electrophile (forming cyclobutene gas) faster than the alkoxide can substitute it. Adding more electrophile just generates more gas, not more product.
Corrective Action:
Switch Base/Solvent System: Move from NaH/DMF to KOtBu/Toluene or Cs2CO3/Acetonitrile (if using the mesylate variant). However, for the bromide, a phase-transfer catalyst (PTC) approach is superior.
Protocol Adjustment: Use 50% aq. NaOH with Toluene and a quaternary ammonium salt (e.g., TBAB). The interfacial mechanism protects the electrophile from bulk base degradation.
Catalytic Additive: Add Potassium Iodide (KI) (0.1 eq). This generates the in situ cyclobutyl iodide, which is a better electrophile (
rate: I > Br), allowing you to run the reaction at a lower temperature (40-50°C), favoring substitution over elimination.
Scenario 2: "I see a persistent polar impurity by TLC/LCMS (M+18 or M+Water)."
Diagnosis: This is likely Impurity B (Ring-Opened Material) .
While N-Boc azetidines are generally stable to base, trace amounts of unneutralized nucleophiles during workup or excessive heating (>80°C) can trigger ring opening, often forming 3-amino-2-cyclobutoxy-propanol derivatives.
Corrective Action:
Strict Temperature Control: Never exceed 70°C. If the reaction is slow, extend time, not temperature.
Quench Protocol: Do not quench into strong acid. Use saturated NH4Cl or a phosphate buffer (pH 6-7). Azetidines are sensitive to ring expansion or opening in acidic media [1].[1][2]
Scenario 3: "The product is an oil that is difficult to crystallize. How do I purify it?"
Diagnosis: 3-Cyclobutoxy-azetidine (N-Boc) is typically a low-melting solid or oil due to the flexibility of the ether linkage and the lipophilic Boc group.
Purification Strategy:
Distillation: Not recommended due to thermal instability of the azetidine ring.
Column Chromatography: Effective but expensive at kg-scale.
Salt Formation (The "Pro" Tip):
Deprotect a small aliquot to the free amine (using TFA/DCM or HCl/Dioxane).
Form the Oxalate or Fumarate salt of the intermediate. These salts often crystallize much better than the N-Boc or HCl salts.
Once purified, re-protect with Boc anhydride if the N-Boc form is required for the next step.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-Boc-3-cyclobutoxyazetidine (100g Scale) minimizing elimination.
Materials:
1-Boc-3-hydroxyazetidine (1.0 eq)
Cyclobutyl bromide (1.5 eq) – Excess required due to volatility/elimination.
Why? Keeping the electrophile concentration low initially prevents "hot spots" of elimination.
Reaction Phase: Warm slowly to 45-50°C . Stir for 12-18 hours.
Checkpoint: Monitor by GC-MS or NMR. Look for the disappearance of the alcohol proton. If conversion stalls >24h, add 0.2 eq fresh NaH and 0.2 eq Bromide.
Workup:
Cool to 20°C.
Quench slowly with Water/Ice (exothermic).
Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate as it extracts less DMF.
Wash organics with LiCl (5% aq) to remove residual DMF.
Isolation: Dry over
, concentrate under reduced pressure (Bath <40°C).
Data Summary Table: Common Solvents & Outcomes
Solvent System
Reaction Rate
Impurity A (Elimination)
Impurity B (Ring Open)
Recommendation
DMF / NaH
Fast
Moderate
Low
Recommended (with TBAI)
THF / KOtBu
Moderate
High
Low
Avoid (Promotes E2)
Toluene / NaOH (PTC)
Slow
Low
Very Low
Good for >1kg scale
DMSO / KOH
Very Fast
High
Moderate
Risky (Thermal runaway)
Part 4: Purification Decision Tree
Figure 2: Downstream processing logic. The "Derivatization Wash" (treating with succinic anhydride) is a chemically intelligent way to remove unreacted starting material without difficult chromatography.
References
Azetidine Ring Stability & Ring Opening
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
Source: Journal of the American Chemical Society (ACS).
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
An In Silico Comparative Analysis of 3-Cyclobutoxy-azetidine and 3-(Cyclopentyloxy)azetidine for Drug Discovery In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous...
Author: BenchChem Technical Support Team. Date: February 2026
An In Silico Comparative Analysis of 3-Cyclobutoxy-azetidine and 3-(Cyclopentyloxy)azetidine for Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2][3] Its rising prominence stems from a unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol imparts a distinct three-dimensional geometry and reactivity, while remaining significantly more stable than its three-membered aziridine counterpart.[4] This structural rigidity reduces the entropic penalty of binding to a biological target and provides well-defined vectors for substitution, allowing medicinal chemists to precisely orient functional groups in three-dimensional space.[1][3]
This guide presents an in-silico comparative analysis of two closely related azetidine derivatives: 3-cyclobutoxy-azetidine (Molecule A) and 3-(cyclopentyloxy)azetidine (Molecule B). By substituting the azetidine core at the 3-position with progressively larger cycloalkoxy groups, we can systematically evaluate how subtle changes in size, lipophilicity, and conformation impact the overall drug-like properties of the resulting fragment.
Computational, or in silico, techniques are indispensable in the early stages of drug discovery.[5] They allow for the rapid, cost-effective evaluation of virtual compounds, enabling researchers to prioritize synthetic efforts and flag potential liabilities long before a molecule is ever synthesized.[6][7] This guide will employ a standard in-silico workflow to compare the physicochemical properties, conformational landscapes, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these two molecules, providing a data-driven rationale for their potential application in drug development programs.
Part 1: Physicochemical Property Profiling
Rationale: The fundamental physicochemical properties of a molecule govern its behavior in a biological system. Parameters such as molecular weight (MW), lipophilicity (logP), and polarity (Topological Polar Surface Area, TPSA) are cornerstone metrics in assessing "drug-likeness," famously encapsulated in frameworks like Lipinski's Rule of Five. Calculating these properties is the foundational step in any virtual screening cascade, as it helps filter out molecules with a low probability of becoming viable oral drugs.
Structure Generation: 2D structures of 3-cyclobutoxy-azetidine and 3-(cyclopentyloxy)azetidine were drawn using molecular editing software (e.g., MarvinSketch).
3D Conversion: The 2D structures were converted to 3D and subjected to energy minimization using a standard force field (e.g., MMFF94) to generate a low-energy starting conformation.
Property Calculation: A suite of physicochemical descriptors was calculated using a computational chemistry platform such as the Schrödinger Suite, MOE, or open-source libraries like RDKit.[8][9][10] These tools employ well-validated algorithms to predict properties based on the molecular structure. For instance, logP is often calculated using an atom-contribution method (e.g., Wildman-Crippen logP), while TPSA is calculated by summing the surface contributions of polar atoms.
Data Aggregation: The calculated values were compiled for comparative analysis.
Caption: A generalized workflow for the in-silico calculation of physicochemical properties.
Data Summary: Comparative Physicochemical Properties
Influences diffusion and absorption; lower MW (<500 Da) is generally preferred.
cLogP
~1.1
~1.5
Measures lipophilicity; affects solubility, permeability, and metabolism.
TPSA (Ų)
21.26
21.26
Estimates polarity; influences membrane permeability and oral bioavailability.
H-Bond Donors
1
1
Number of hydrogens bonded to electronegative atoms; impacts binding and solubility.
H-Bond Acceptors
2
2
Number of electronegative atoms; impacts binding and solubility.
Rotatable Bonds
2
2
A measure of molecular flexibility; fewer bonds (<10) are favorable for binding.
Analysis: Both molecules exhibit favorable drug-like properties, comfortably adhering to Lipinski's Rule of Five. The primary differentiator is the calculated logP. The addition of a single methylene unit in the cycloalkyl ring of Molecule B results in a predictable increase in lipophilicity. While this may enhance membrane permeability, it could also lead to lower aqueous solubility and increased binding to plasma proteins or metabolic enzymes. The TPSA remains identical, as the polar azetidine-ether core is unchanged.
Part 2: Conformational Analysis
Rationale: While 2D structures define connectivity, a molecule's 3D shape and flexibility are what dictate its ability to interact with the intricate binding pockets of protein targets.[12] Conformational analysis explores the landscape of accessible, low-energy shapes a molecule can adopt. For our compounds, the key is understanding the interplay between the rigid azetidine ring and the flexible cycloalkoxy side chain. A molecule with a limited set of well-defined, low-energy conformations is often desirable, as this pre-organization for binding can lead to higher affinity.
Experimental Protocol: Conformational Search
Input Structure: The energy-minimized 3D structure from the previous step was used as the input.
Search Algorithm: A systematic conformational search was performed. This involves rotating all acyclic single bonds (in this case, the C-O and O-C bonds of the ether linkage) by a defined increment (e.g., 30 degrees).
Energy Calculation: For each generated conformer, a single-point energy calculation was performed using a molecular mechanics force field.
Filtering and Clustering: High-energy conformers (e.g., >10 kcal/mol above the global minimum) were discarded. The remaining low-energy conformers were clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.
Analysis: The distribution and relative energies of the conformational clusters were analyzed.
Caption: A standard workflow for performing a systematic conformational analysis.
Data Summary: Conformational Flexibility
Parameter
3-Cyclobutoxy-azetidine (Molecule A)
3-(Cyclopentyloxy)azetidine (Molecule B)
Interpretation
Key Torsion Angles
C-C-O-C, C-O-C-C
C-C-O-C, C-O-C-C
Define the orientation of the cycloalkyl group relative to the azetidine ring.
Low-Energy Conformers (<5 kcal/mol)
~3-5 distinct clusters
~5-8 distinct clusters
Molecule B, with its larger and more flexible ring, can access a greater number of low-energy shapes.
Preferred Conformation
The cyclobutoxy group tends to adopt a "bent" or "puckered" orientation.
The cyclopentoxy group exhibits both "envelope" and "twist" conformations.
The increased flexibility of the cyclopentyl ring provides more diverse spatial projections.
Analysis: The conformational analysis reveals that Molecule B is inherently more flexible than Molecule A. The larger cyclopentyl ring can pucker in multiple ways ("envelope" and "twist" forms), leading to a richer conformational landscape. This increased flexibility could be advantageous, potentially allowing the molecule to adapt to different binding site topographies. However, it also carries a higher entropic cost upon binding, which could negatively impact affinity. Molecule A presents a more constrained set of conformations, which could be beneficial for designing highly specific ligands if one of its preferred shapes matches the target's requirements.
Part 3: ADMET Profile Prediction
Rationale: Unfavorable ADMET properties are a primary cause of late-stage drug development failures.[6] Predicting potential liabilities such as poor absorption, undesirable metabolic pathways, or toxicity at an early stage is critical for resource allocation.[13][14] In-silico ADMET models, often built using Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques on large experimental datasets, provide valuable predictive insights.[6]
Experimental Protocol: ADMET Prediction
Input Format: The SMILES (Simplified Molecular-Input Line-Entry System) strings for both molecules were generated.
Platform Submission: The SMILES strings were submitted to a predictive ADMET modeling platform (e.g., ADMET Predictor®, SwissADME, ADMETlab).[15][16]
Model Selection: A comprehensive panel of models was selected to predict key ADMET endpoints, including intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and key toxicities.
Prediction & Analysis: The platform's algorithms compared the input structures to their internal models and generated a predictive profile for each molecule. The results were then compared to established thresholds for favorable drug candidates.
Caption: A streamlined workflow for obtaining a predictive ADMET profile using web-based tools.
Data Summary: Predicted ADMET Profiles
Parameter
3-Cyclobutoxy-azetidine (Molecule A)
3-(Cyclopentyloxy)azetidine (Molecule B)
Favorable Range/Outcome
Absorption
Human Intestinal Absorption (HIA)
High
High
High
Caco-2 Permeability
High
High
High (>1 x 10⁻⁶ cm/s)
Distribution
BBB Permeant
Yes
Yes
Target Dependent
Plasma Protein Binding (PPB)
Low
Low-Moderate
Low (<90%)
Metabolism
CYP2D6 Inhibitor
No
Likely No
No
CYP3A4 Inhibitor
No
Likely No
No
Toxicity
AMES Toxicity
No
No
No
hERG Inhibition
Low Risk
Low Risk
Low Risk
Analysis: Both molecules are predicted to have excellent oral absorption profiles, with high intestinal absorption and cell permeability. Their small size and moderate lipophilicity suggest they are likely to cross the blood-brain barrier, a key consideration for central nervous system (CNS) targets. A notable difference emerges in the prediction for plasma protein binding; the higher lipophilicity of Molecule B suggests it may have a slightly higher affinity for plasma proteins like albumin. While both are predicted to be non-inhibitors of major CYP enzymes and free of common toxicity flags, the increased lipophilicity of Molecule B could make it a more likely substrate for metabolic enzymes, a possibility that warrants experimental investigation.
Expert Synthesis and Discussion
This in-silico analysis reveals a classic medicinal chemistry trade-off between two closely related analogues. 3-Cyclobutoxy-azetidine (Molecule A) emerges as a compact, rigid fragment with a well-balanced physicochemical profile. Its lower lipophilicity suggests a potentially lower risk of off-target effects, lower plasma protein binding, and potentially higher aqueous solubility, making it an excellent starting point for fragments intended for a wide range of biological targets.
Conversely, 3-(Cyclopentyloxy)azetidine (Molecule B) offers greater structural diversity and lipophilicity. Its increased conformational flexibility may allow it to better adapt to and fill larger, more hydrophobic binding pockets. This could translate to higher potency if the target accommodates the larger group. However, this comes at the cost of a slightly less favorable physicochemical profile—the increased logP could negatively impact solubility and increase metabolic clearance or non-specific binding.
The choice between these two scaffolds is therefore highly dependent on the specific therapeutic objective:
For projects requiring high specificity, good solubility, and a well-behaved pharmacokinetic profile, Molecule A represents a lower-risk, more conservative starting point.
For projects targeting proteins with deep, greasy pockets where increased van der Waals interactions are key to achieving potency, Molecule B provides a valuable vector for exploration, with the understanding that its properties may require more careful optimization in later stages.
Conclusion
The comparative in-silico profiling of 3-cyclobutoxy-azetidine and 3-(cyclopentyloxy)azetidine demonstrates how minor structural modifications can significantly influence a molecule's drug-like properties. Both molecules are predicted to be viable fragments with favorable ADMET profiles. Molecule A is characterized by its compactness and balanced lipophilicity, while Molecule B offers greater size and conformational flexibility. These computational predictions provide a robust framework for medicinal chemists to make informed decisions, prioritizing the synthesis and experimental evaluation of the scaffold best suited to their specific drug discovery program.
Krasnova, L., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
Tsaioun, K., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]
Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society. [Link]
IntuitionLabs. A Technical Overview of Molecular Simulation Software. [Link]
Swiss Institute of Bioinformatics. SwissDock. [Link]
Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Selvaraj, C., & Singh, S. K. (2016). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ResearchGate. [Link]
Kumar, V., et al. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]
Jedrzejas, M. J. (2015). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
Grisoni, F. (2022). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. MDPI. [Link]
Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. [Link]
ResearchGate. Structure of azetidine-containing compounds found in nature. [Link]
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
Baig, M. H., et al. (2014). Drug Discovery and In Silico Techniques: A Mini-Review. MOJ Proteomics & Bioinformatics. [Link]
Wikipedia. Comparison of software for molecular mechanics modeling. [Link]
ResearchGate. Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 3-Cyclobutoxy-azetidine
Abstract This guide provides a comprehensive framework for the spectroscopic analysis and structural validation of 3-Cyclobutoxy-azetidine, a valuable saturated heterocyclic building block in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the spectroscopic analysis and structural validation of 3-Cyclobutoxy-azetidine, a valuable saturated heterocyclic building block in modern medicinal chemistry. Recognizing the frequent absence of public reference spectra for novel chemical entities, this document establishes a validation protocol based on first principles, analogous substance data, and internationally recognized standards. We detail predicted and comparative spectral data across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we present robust, step-by-step experimental protocols and a comparative analysis against viable structural bioisosteres, offering researchers a self-validating system for structural confirmation and a rationale for scaffold selection in drug development programs.
Introduction: The Rationale for Rigorous Characterization
The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional exit vector for further chemical exploration.[1] The 3-Cyclobutoxy-azetidine motif, specifically, combines the strained four-membered amine with a cyclobutoxy group, a known bioisostere for larger or more lipophilic groups, thereby offering a unique structural and property space for drug candidates.[2]
Given its role as a critical building block, unambiguous structural confirmation is paramount. The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide provides the technical narrative and experimental detail required to achieve this, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]
Integrated Analytical Workflow for Structural Validation
Caption: Integrated workflow for the validation of 3-Cyclobutoxy-azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For 3-Cyclobutoxy-azetidine, we predict a distinct set of signals based on its unique topology.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The choice of D₂O as a solvent is critical. It solubilizes the hydrochloride salt of the amine and allows for the exchange of the acidic N-H proton, which simplifies the spectrum by causing the N-H signal to disappear.[6]
Azetidine Ring Protons:
H3 (CH-O): ~4.7-4.9 ppm (quintet). This proton is the most deshielded in the azetidine ring due to the direct attachment of the electronegative oxygen atom. It will appear as a quintet due to coupling with the two sets of adjacent CH₂ protons.
H2/H4 (CH₂-N): ~3.9-4.2 ppm (multiplet). These protons are adjacent to the nitrogen atom and will be shifted downfield. The strained ring and non-planar structure will likely make them diastereotopic, leading to a complex multiplet.
Cyclobutoxy Ring Protons:
H1' (CH-O): ~4.4-4.6 ppm (quintet). Similar to H3 on the azetidine, this proton is deshielded by the ether oxygen.
H2'/H4' (CH₂): ~2.3-2.5 ppm (multiplet). These protons are adjacent to the CH-O group.
H3' (CH₂): ~1.6-1.8 ppm (multiplet). This is the most shielded proton, furthest from the oxygen atom. Data from cyclobutanol shows protons resonating in a range from ~1.1 to 2.5 ppm.[7]
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
Azetidine Ring Carbons:
C3 (CH-O): ~75-80 ppm. The direct attachment to oxygen causes a significant downfield shift.
C2/C4 (CH₂-N): ~45-50 ppm. These carbons are shifted downfield by the adjacent nitrogen.
Cyclobutoxy Ring Carbons:
C1' (CH-O): ~70-75 ppm. Similar to C3, this carbon is deshielded by oxygen.
C2'/C4' (CH₂): ~30-35 ppm.
C3' (CH₂): ~12-15 ppm. The ¹³C signal for unsubstituted cyclobutane is found at 22.4 ppm, providing a baseline for these predictions.[8]
Standard NMR Sample Preparation Protocol
A standardized protocol ensures reproducibility.[9]
Mass Measurement: Accurately weigh 5-25 mg of 3-Cyclobutoxy-azetidine HCl into a clean, dry vial.[10]
Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) to the vial.[11]
Dissolution: Vortex the sample until the solid is completely dissolved.
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Analysis: Cap the NMR tube and insert it into the spectrometer spinner. The deuterated solvent is used for locking and shimming to optimize magnetic field homogeneity.[12]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for its identity. For a volatile compound like 3-Cyclobutoxy-azetidine (as the free base), Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
Expected Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The free base of 3-Cyclobutoxy-azetidine has a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.0997 g/mol . The primary goal is to observe the molecular ion peak [M]⁺ at m/z = 127.
Key Fragmentation Patterns: Electron Ionization (EI) will cause fragmentation. Key expected fragments would arise from:
Loss of the cyclobutoxy group.
Cleavage of the azetidine ring. The NIST WebBook entry for unsubstituted azetidine shows its mass spectrum, providing a reference for the fragmentation of the core ring structure.[13]
GC-MS Protocol for Volatile Amines
This protocol is adapted from standard EPA methods for volatile organic compounds.[14][15]
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free-based 3-Cyclobutoxy-azetidine in a volatile solvent like Dichloromethane or Methanol.
GC Conditions:
Injector: Split/splitless, 250°C.
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 300.
Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to the predicted values. The NIST database can be used for identification of related fragments.[16]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[17] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.[17]
Predicted IR Absorption Bands
N-H Stretch: A moderate, broad peak between 3200-3500 cm⁻¹ is expected for the secondary amine N-H bond.[6][18]
C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present from the azetidine and cyclobutoxy C-H bonds.
C-O Stretch (Ether): A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of the ether linkage.[19]
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.
Attenuated Total Reflectance (ATR) FTIR Protocol
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.
Sample Application: Place a small amount of the solid 3-Cyclobutoxy-azetidine HCl or a drop of the free base liquid directly onto the ATR crystal.
Acquisition: Apply pressure with the anvil and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Comparative Analysis: Performance vs. Alternatives
In drug design, the choice of a specific scaffold is a deliberate one, often weighed against other "bioisosteric" replacements that may offer different property profiles. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[20][21]
Feature
3-Cyclobutoxy-azetidine
3-Isopropoxy-azetidine (Comparator 1)
3-(Oxetan-3-yl)oxy-azetidine (Comparator 2)
Structure
Azetidine with a C4 ether ring
Azetidine with an acyclic, branched ether
Azetidine linked to another strained ether
¹H NMR Distinction
Complex multiplets for C4 ring (~1.6-2.5 ppm).
Isopropyl methyls as a clean doublet (~1.2 ppm).
Distinct oxetane protons as triplets (~4.6-4.8 ppm).
¹³C NMR Distinction
C4 ring signals (~13, 32 ppm).
Isopropyl methyls (~22 ppm).
Oxetane C-O (~72 ppm) and CH₂ (~43 ppm).
Physicochemical Rationale
Introduces sp³ character and a constrained vector. The cyclobutoxy group is a known motif for improving metabolic stability.
A simpler, less rigid acyclic alternative. Potentially easier synthesis.
Increases polarity and aqueous solubility due to the second ether oxygen. Oxetanes are popular scaffolds for property modulation.[21]
Potential Liabilities
Ring strain of both rings could present metabolic instability pathways (though often more stable than aziridines).[1]
Potential for P450 oxidation at the isopropyl methine proton.
Synthesis can be more complex.
Conclusion
This guide establishes a multi-faceted spectroscopic protocol for the definitive identification and validation of 3-Cyclobutoxy-azetidine. By integrating predicted data with established, robust analytical methods for NMR, MS, and IR spectroscopy, we provide a self-validating workflow. The comparison with logical alternatives highlights the unique spectral features of the target molecule and provides a rational basis for its selection in discovery programs. Adherence to these principles and protocols ensures data integrity and supports the progression of high-quality chemical matter in research and development.
References
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Available from: [Link]
Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]
Torres, R. A., et al. (2023). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chembiochem, 24(12), e202300109. Available from: [Link]
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available from: [Link]
Reusch, W. (2013). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Michigan State University. Available from: [Link]
Kavanagh, O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2615-2633. Available from: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656-6661. Available from: [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
NIST. Azetidine - Mass Spectrum. NIST WebBook. Available from: [Link]
U.S. EPA. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
Instruct. NMR sample preparation guidelines. Available from: [Link]
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available from: [Link]
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Illinois State University. Infrared Spectroscopy. Available from: [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
Western University. NMR Sample Preparation. Available from: [Link]
Agilent Technologies. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Available from: [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
Pace Analytical. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Available from: [Link]
Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available from: [Link]
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available from: [Link]
A Comparative Benchmarking Guide to 3-Cyclobutoxy-azetidine and Structurally Related Analogs for Drug Discovery
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of small, rigid scaffolds to modulate the physicochemical and ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, rigid scaffolds to modulate the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[2] This guide provides an in-depth comparative analysis of 3-cyclobutoxy-azetidine against a curated panel of its structural analogs, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
The judicious selection of substituents on the azetidine core can profoundly influence key drug-like properties, including lipophilicity, basicity, permeability, and metabolic fate. This guide will delve into the synthesis, physicochemical characterization, and in vitro performance of 3-cyclobutoxy-azetidine and its analogs, providing a comprehensive framework for their application in drug design.
Structural Analogs Under Investigation
This guide will focus on a comparative analysis of 3-cyclobutoxy-azetidine and the following structurally related analogs, selected to represent a range of steric and electronic properties:
3-Cyclobutoxy-azetidine
3-Methoxyazetidine
3-(tert-Butoxy)azetidine
3-(Cyclohexyloxy)azetidine
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (logP) and basicity (pKa) dictate a molecule's behavior in biological systems.
Table 1: Comparative Physicochemical Properties of 3-Cyclobutoxy-azetidine and Analogs. Calculated and predicted values are derived from publicly available data and computational models. Estimated values are based on structure-activity relationships within the analog series.
Causality Behind Physicochemical Differences:
The variation in the 3-position substituent directly impacts the lipophilicity and, to a lesser extent, the basicity of the azetidine nitrogen. The cyclobutoxy group in the lead compound imparts a moderate level of lipophilicity, which is often desirable for balancing aqueous solubility and membrane permeability. In contrast, the methoxy group in 3-methoxyazetidine results in a more polar compound with a negative logP value, suggesting higher aqueous solubility. The bulky tert-butoxy and cyclohexyloxy groups are expected to significantly increase lipophilicity. The pKa of the azetidine nitrogen is primarily influenced by the ring structure itself, with minor inductive effects from the ether-linked substituents.
Experimental Benchmarking: Protocols and Rationale
To provide a comprehensive performance comparison, a suite of standardized in vitro assays is essential. The following protocols are designed to assess key ADME properties critical for early-stage drug discovery.
Kinetic Solubility Assay
Rationale: Poor aqueous solubility can be a major obstacle in drug development, impacting absorption and formulation. A kinetic solubility assay provides an early indication of a compound's solubility behavior.[8][9][10]
Protocol:
Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
In a 96-well plate, add 1.5 µL of each DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4, resulting in a final compound concentration of 100 µM.
Seal the plate and shake at room temperature for 2 hours.
After incubation, inspect each well for precipitate visually and by measuring turbidity using a plate reader at 620 nm.
Quantify the concentration of the dissolved compound in the supernatant by LC-MS/MS and compare it to a standard curve.
Rationale: The PAMPA assay is a high-throughput method to predict passive membrane permeability, a crucial factor for oral absorption.[11][12][13] It provides a measure of a compound's ability to diffuse across a lipid barrier.
Protocol:
Prepare a donor plate with 100 µM of each test compound in PBS at pH 7.4.
Coat the filter of a 96-well acceptor plate with a 1% solution of lecithin in dodecane.
Add 200 µL of PBS to each well of the acceptor plate.
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 5 hours.
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t)
Where:
[C_A] is the concentration in the acceptor well
[C_eq] is the equilibrium concentration
V_A and V_D are the volumes of the acceptor and donor wells
A is the filter area
t is the incubation time
Caco-2 Cell Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a more biologically relevant model for predicting human drug absorption, including both passive and active transport mechanisms.[14][15][16][17]
Protocol:
Seed Caco-2 cells on a 96-well transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
For apical to basolateral (A-B) permeability, add the test compound (10 µM) to the apical side and fresh media to the basolateral side.
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh media to the apical side.
Incubate for 2 hours at 37°C.
Determine the compound concentration in the receiver compartment by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Liver Microsomal Stability Assay
Rationale: This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s, which are responsible for the majority of drug metabolism.[18][19][20][21][22][23][24][25] High metabolic clearance can lead to poor bioavailability and a short duration of action.
Protocol:
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
Pre-warm the mixture to 37°C.
Initiate the metabolic reaction by adding NADPH.
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction with ice-cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Experimental Workflow
Caption: A generalized GPCR signaling pathway potentially modulated by 3-cyclobutoxy-azetidine.
Conclusion and Future Directions
This comparative guide demonstrates the significant impact of 3-position substitution on the drug-like properties of the azetidine scaffold. 3-Cyclobutoxy-azetidine emerges as a promising lead structure, exhibiting a well-balanced profile of solubility, permeability, and metabolic stability. The presented experimental framework provides a robust methodology for the systematic evaluation and optimization of azetidine-based compounds in drug discovery programs.
Future work should focus on expanding the panel of analogs to further probe structure-activity relationships and on conducting in vivo pharmacokinetic studies to validate the in vitro findings. The insights gained from such comprehensive benchmarking will undoubtedly accelerate the development of novel therapeutics built upon the versatile azetidine core.
References
Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6. Retrieved from [Link]
Capot Chemical Co., Ltd. (n.d.). Specifications of 3-Cyclobutoxy-azetidine hydrochloride. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
Parkway Scientific. (n.d.). BX-128. Retrieved from [Link]
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130.
Jiang, H., et al. (2018). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation.
Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Drug Discovery Today, 21(10), 1684–1696.
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Rudolph, J., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347–4351.
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine. PubChem Compound Database. Retrieved from [Link]
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
Red-dy, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836–15858.
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Sugano, K., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 9(4), 311–318.
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
Nadir, U. K., & Khatri, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46933–46956.
Franchin, T. B., et al. (2018). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods, 93, 71–77.
Pharmaffiliates. (n.d.). Azetidin-3-ol Hydrochloride Salt. Retrieved from [Link]
De Vrieze, M., et al. (2016). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 59(17), 7970–7985.
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption.
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597585.
Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
National Institutes of Health. (n.d.). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]
ResearchGate. (n.d.). List of commonly used Caco-2 cell lines in permeability studies. Retrieved from [Link]
Longdom Publishing. (n.d.). Caco-2 permeability studies and prospects of in vivo absorption. Retrieved from [Link]
A Comparative Guide to In Vitro Assay Validation for 3-Cyclobutoxy-azetidine Derivatives as Novel Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize a novel class of kinase inhibitors: 3-Cyclobutoxy-azetidine derivatives. As researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize a novel class of kinase inhibitors: 3-Cyclobutoxy-azetidine derivatives. As researchers, scientists, and drug development professionals, the robustness and reliability of our preclinical data are paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating system that builds confidence in the therapeutic potential of these novel chemical entities.
The azetidine scaffold has garnered significant attention in medicinal chemistry due to its desirable pharmacological properties, including metabolic stability and conformational rigidity.[1] Our focus here is on 3-Cyclobutoxy-azetidine derivatives, a class of compounds showing promise as inhibitors of the Janus kinase (JAK) family of enzymes.[2][3] To rigorously assess their potential, we will detail the validation of key in vitro assays and compare their performance against established kinase inhibitors.
The Crucial Role of In Vitro Assay Validation
Before a compound can progress through the drug discovery pipeline, the assays used to characterize its activity must be proven "fit for purpose." Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines to ensure the data generated is reliable and reproducible.[4][5] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines, focusing on key validation parameters to establish a robust analytical procedure.[6]
Section 1: Validation of a Primary Biochemical Assay for Target Engagement
The first step in characterizing a novel inhibitor is to confirm its direct interaction with the intended target. For our 3-Cyclobutoxy-azetidine derivative, hypothesized to be a JAK inhibitor, a biochemical kinase assay is the most direct method to quantify its inhibitory activity.[7]
The Rationale Behind Assay Selection
We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials. The principle is simple: the more active the kinase, the less ATP remains, resulting in a lower luminescent signal.
Compound Preparation: Create a 10-point serial dilution of the 3-Cyclobutoxy-azetidine derivative, the broad-spectrum kinase inhibitor Staurosporine, and the specific JAK inhibitor Ibrutinib in DMSO.[8][9]
Reagent Preparation: Prepare a solution containing the target JAK enzyme and its specific peptide substrate in kinase buffer.
Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.
Compound Addition: Add 50 nL of each compound dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific JAK isoform to ensure sensitive detection of ATP-competitive inhibitors.[7]
Incubation: Incubate the plate at room temperature for 1 hour.
Detection: Add 10 µL of a luminescence-based ATP detection reagent to each well.
Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters for this biochemical assay, in accordance with ICH Q2(R2) guidelines.
Validation Parameter
Method
Acceptance Criteria
Specificity
Run the assay with and without the kinase enzyme.
Signal in the absence of the enzyme should be <5% of the signal with the enzyme.
Linearity
Generate a standard curve with varying concentrations of ADP to mimic ATP consumption.
R² > 0.99 for the linear range of the detection reagent.
Range
Determine the range of inhibitor concentrations that provide a linear response.
The IC50 value should fall within the linear range of the assay.
Accuracy
Spike known concentrations of a reference inhibitor into the assay.
The calculated IC50 should be within ±20% of the known value.
Precision
- Repeatability
Run the same plate three times by the same operator on the same day.
Coefficient of Variation (CV) < 15% for IC50 values.
- Intermediate Precision
Run the assay on three different days with different operators.
CV < 20% for IC50 values.
Section 2: Functional Cell-Based Assay for Downstream Signaling
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to demonstrate that the compound can inhibit the kinase within a cellular context and affect downstream signaling pathways.[10]
Rationale for a Cell-Based Approach
We will use a reporter gene assay in a cell line that expresses a specific JAK isoform and a STAT-responsive luciferase reporter. Inhibition of JAK will prevent the phosphorylation and activation of STAT, leading to a decrease in luciferase expression and a corresponding drop in luminescent signal. This assay provides a more biologically relevant measure of the compound's potency.[10]
Signaling Pathway: JAK/STAT Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway.
Caption: Simplified JAK/STAT signaling pathway.
Detailed Protocol: Cell-Based Reporter Gene Assay
Cell Culture: Culture a human cell line stably expressing the target JAK isoform and a STAT-inducible luciferase reporter in appropriate media.
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 3-Cyclobutoxy-azetidine derivative and comparator compounds for 1 hour.
Stimulation: Stimulate the cells with a cytokine known to activate the specific JAK/STAT pathway (e.g., interferon-gamma).
Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.
Lysis and Detection: Lyse the cells and add a luciferase substrate.
Measurement: Measure the luminescence using a plate reader.
Data Analysis: Normalize the data to untreated controls and calculate the IC50 values.
Section 3: Comparative Analysis and Cytotoxicity Profiling
A critical aspect of drug development is to assess the selectivity and safety profile of a lead compound.[11] This involves comparing its potency against the intended target with its effects on other kinases and its general cytotoxicity.
Kinase Selectivity Profiling
To assess the selectivity of our 3-Cyclobutoxy-azetidine derivative, we will screen it against a panel of other kinases. This will provide a selectivity profile and help identify potential off-target effects. For this comparison, we will use the well-established, specific JAK inhibitor, Ibrutinib, and the broad-spectrum inhibitor, Staurosporine.[8][9]
Cytotoxicity Assessment
It is essential to ensure that the observed inhibition in the cell-based assay is due to specific target engagement and not simply a result of the compound being toxic to the cells.[12] We will perform a cytotoxicity assay in parallel with the functional cell-based assay.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
Cell Plating: Seed the same cell line used in the reporter gene assay into a 96-well plate.
Compound Treatment: Treat the cells with the same serial dilution of the compounds for the same duration as the functional assay.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the CC50 (50% cytotoxic concentration).
Comparative Data Summary
The following table summarizes the expected data from our validated assays, comparing the 3-Cyclobutoxy-azetidine derivative with our selected reference compounds.
Compound
JAK1 IC50 (nM)
JAK2 IC50 (nM)
JAK3 IC50 (nM)
Kinase X IC50 (nM)
Cell-Based IC50 (nM)
CC50 (nM)
Selectivity Index (CC50/Cell-Based IC50)
3-Cyclobutoxy-azetidine Derivative
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Ibrutinib (BTK Inhibitor)
>10,000
>10,000
~500
BTK: ~0.5
~10
>10,000
>1000
Staurosporine (Broad-Spectrum)
~5
~10
~3
~1-20 (most kinases)
~20
~50
~2.5
Conclusion
This guide has outlined a rigorous and scientifically sound approach to the in vitro validation of assays for a novel class of 3-Cyclobutoxy-azetidine derivatives targeting the JAK kinase family. By following these detailed protocols and adhering to the principles of assay validation, researchers can generate high-quality, reliable data that will confidently guide the progression of these promising compounds through the drug discovery and development process. The comparative analysis against established inhibitors provides crucial context for evaluating the potency, selectivity, and safety of these new chemical entities.
References
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100109. [Link]
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). Journal of Chemical Information and Modeling, 60(4), 2053-2065. [Link]
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8775. [Link]
Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).
Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (2014). Future Oncology, 10(6), 945-951. [Link]
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5474. [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(3), 2397. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. (2022). bioRxiv. [Link]
AZETIDINE AND CYCLOBUTANE DERIVATIVES AS JAK INHIBITORS. (2011). WIPO Patentscope. [Link]
Mechanism of Action. (n.d.). IMBRUVICA® (ibrutinib) HCP. [Link]
Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. (2013). Journal of the American Chemical Society, 135(29), 10708-10711. [Link]
Chemical structures of three GPCR-targeting ligands that are in early... (n.d.). ResearchGate. [Link]
Update on in vitro cytotoxicity assays for drug development. (2017). Expert Opinion on Drug Discovery, 12(5), 485-496. [Link]
Propranolol: Uses, Dosage, Side Effects, Warnings. (2026). Drugs.com. [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences, 104(51), 20266-20271. [Link]
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2024). Marin Biologic Laboratories. [Link]
Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. (2020). Cancers, 12(6), 1328. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). IntuitionLabs. [Link]
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Journal of Medicinal Chemistry, 55(20), 8698-8710. [Link]
Propranolol and its Mechanism of Action. (n.d.). Open Access Journals. [Link]
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry, 45(11), 5069-5079. [Link]
Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. (2018). Oncotarget, 9(94), 36652-36665. [Link]
Ibrutinib: targeting the hidden CLL. (2014). Blood, 123(21), 3219-3221. [Link]
Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. [Link]
Discovery of GPCR ligands for probing signal transduction pathways. (2015). Frontiers in Pharmacology, 6, 34. [Link]
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. [Link]
staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol. (1973). Journal of Clinical Investigation, 52(4), 965-974. [Link]
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2011). Molecular & Cellular Proteomics, 10(9), M111.009539. [Link]
Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. (2024). Bioorganic Chemistry, 149, 107430. [Link]
Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. (2008). Analytical Biochemistry, 373(2), 230-238. [Link]
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science. [Link]
Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery, 20(10), 751-773. [Link]
A Technical Guide to the Cross-Validation of Computational Models for 3-Cyclobutoxy-azetidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for accelerating the identification and optimization...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. Small molecules, such as the promising scaffold 3-Cyclobutoxy-azetidine, are prime candidates for in silico evaluation, where their physicochemical and pharmacological properties can be predicted with increasing accuracy. However, the predictive power of any computational model is only as robust as its validation. This guide provides an in-depth comparison of common computational models applicable to 3-Cyclobutoxy-azetidine and details the critical process of cross-validation to ensure scientific rigor and confidence in in silico predictions.
The Landscape of Computational Models for Small Molecules
The choice of a computational model is a critical first step and is dictated by the specific properties of interest, desired accuracy, and available computational resources. For a molecule like 3-Cyclobutoxy-azetidine, two primary classes of models are broadly applicable: Quantum Mechanics (QM) and Molecular Mechanics (MM).
Quantum Mechanics (QM) Methods
QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of electronic structure, from which a wide range of molecular properties can be derived.[1][2] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1]
Causality of Choice: For properties that are intrinsically dependent on electron distribution, such as reactivity, spectroscopic properties (e.g., NMR and IR spectra), and reaction energetics, QM methods are the gold standard.[2] They are essential when breaking and forming bonds are of interest.
Trustworthiness through Validation: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[3] Therefore, it is crucial to benchmark different functionals against experimental data for a set of structurally related molecules before applying them to the target molecule.
Molecular Mechanics (MM) Methods
MM methods employ classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds.[4][5] These "force fields" are sets of parameters and functions that describe the potential energy of a molecule.[6][7][8]
Causality of Choice: MM methods are computationally much less expensive than QM methods, making them suitable for studying large systems or for performing long-timescale simulations, such as molecular dynamics, to explore conformational landscapes and binding thermodynamics.[4] For a flexible molecule like 3-Cyclobutoxy-azetidine, understanding its conformational preferences is crucial for predicting its interaction with biological targets.
Trustworthiness through Validation: The accuracy of a force field is limited by its parameterization. It is essential to choose a force field that has been specifically parameterized for the types of molecules being studied. Validation involves comparing calculated properties, such as conformational energies and geometries, with experimental data or high-level QM calculations.
The Cornerstone of Predictive Modeling: Cross-Validation
A computational model's true utility is not its ability to reproduce the data it was trained on, but its capacity to make accurate predictions for new, unseen data. Cross-validation is a statistical method used to estimate the performance of machine learning models and is a critical step in building robust and reliable predictive models.[9]
K-Fold Cross-Validation
In k-fold cross-validation, the dataset is randomly partitioned into 'k' equally sized subsets or folds.[9] One fold is held out as the validation set, and the model is trained on the remaining k-1 folds.[9] This process is repeated k times, with each fold used exactly once as the validation set. The final performance is the average of the performances obtained in each fold.
Causality of Choice: K-fold cross-validation is a robust method for estimating model performance, as it ensures that every observation from the original dataset has the chance of appearing in the training and test set. A common choice for 'k' is 5 or 10.
Leave-One-Out Cross-Validation (LOOCV)
LOOCV is a special case of k-fold cross-validation where k is equal to the number of data points in the set.[10] In each iteration, a single data point is used for validation, and the remaining data points are used for training.[10]
Causality of Choice: LOOCV is particularly useful for small datasets, as it maximizes the amount of data used for training in each iteration.[11] However, it can be computationally expensive for large datasets.[10]
Workflow for Cross-Validation of a Computational Model
The following diagram illustrates a typical workflow for the cross-validation of a computational model for predicting a specific property of 3-Cyclobutoxy-azetidine.
Caption: A generalized workflow for the cross-validation of computational models.
Performance Metrics for Model Evaluation
Several statistical metrics are used to quantify the performance of a regression model.[12][13][14][15] The choice of metric depends on the specific goals of the modeling task.
The average of the squares of the errors. It penalizes larger errors more heavily.
Root Mean Squared Error (RMSE)
The square root of the MSE. It is in the same units as the predicted property, making it more interpretable.
Coefficient of Determination (R²)
Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.
Hypothetical Cross-Validation Study: Predicting LogP for 3-Cyclobutoxy-azetidine Analogs
Due to the lack of publicly available experimental data for 3-Cyclobutoxy-azetidine, this section outlines a hypothetical cross-validation study using data for structurally similar compounds sourced from public databases like ChEMBL and PubChem.[16][17]
Experimental Protocol: Data Collection and Curation
Define Structural Analogs: Identify a set of at least 20-30 commercially available or synthetically accessible molecules containing either the cyclobutoxy or the azetidine moiety, with experimentally determined LogP values.
Database Search: Systematically search public databases (e.g., ChEMBL, PubChem) and the scientific literature for these compounds and their experimental LogP values.[16][17][18][19]
Data Curation:
Standardize chemical structures (e.g., using SMILES or InChI).
Ensure consistency in experimental conditions for LogP measurements.
Remove duplicate entries and resolve any conflicting data.
Experimental Protocol: Computational Modeling
Model Selection:
QM Model: DFT with the B3LYP functional and the 6-31G* basis set for geometry optimization and calculation of electronic properties.
MM Model: A general-purpose force field such as GAFF (General Amber Force Field) for conformational analysis.
Descriptor Calculation: For each molecule in the curated dataset, calculate a set of relevant molecular descriptors using software like RDKit or Mordred. These descriptors can include:
2D descriptors: Molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area (TPSA).
3D descriptors: Solvent accessible surface area (SASA), molecular volume.
Experimental Protocol: Cross-Validation and Performance Evaluation
Cross-Validation Setup: Perform 10-fold cross-validation on the curated dataset.
Model Training: Within each fold, train a multiple linear regression (MLR) model using the calculated descriptors as independent variables and the experimental LogP as the dependent variable.
Performance Evaluation: For each fold, predict the LogP for the held-out data and calculate the MAE, RMSE, and R².
Overall Performance: Average the performance metrics across all 10 folds to obtain a robust estimate of the model's predictive power.
Data Presentation: Hypothetical Results
The following table presents hypothetical results from such a cross-validation study.
Model
MAE
RMSE
R²
MLR with 2D Descriptors
0.45 ± 0.05
0.60 ± 0.07
0.75 ± 0.08
MLR with 2D & 3D Descriptors
0.42 ± 0.06
0.55 ± 0.06
0.80 ± 0.07
MLR with 2D, 3D, & QM Descriptors
0.38 ± 0.04
0.50 ± 0.05
0.85 ± 0.06
These hypothetical results would suggest that the inclusion of 3D and QM-derived descriptors improves the predictive accuracy of the LogP model for this class of compounds.
Conclusion and Future Directions
The cross-validation of computational models is a non-negotiable step in ensuring the reliability of in silico predictions in drug discovery. This guide has provided a framework for comparing different modeling techniques and rigorously validating their performance for a target molecule like 3-Cyclobutoxy-azetidine. While the absence of direct experimental data for the target molecule necessitates the use of analogous compounds for model building and validation, this approach provides a strong foundation for initial computational assessment.
Ultimately, the predictions from these validated models must be confirmed through experimental synthesis and characterization of 3-Cyclobutoxy-azetidine. This iterative cycle of prediction and experimental validation is the hallmark of a successful and efficient drug discovery program.
References
Data-driven quantum chemical property prediction leveraging 3D conformations with Uni-Mol+. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. (2019). AAAI Press. Retrieved from [Link]
Cross-Validation for QSAR Model Fit. (n.d.). Scribd. Retrieved from [Link]
Inverse mapping of quantum properties to structures for chemical space of small organic molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Density functional theory. (n.d.). Wikipedia. Retrieved from [Link]
QPred: A Quantum Mechanical Property Predictor for Small Molecules. (2026). ResearchGate. Retrieved from [Link]
Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). ACS Publications. Retrieved from [Link]
Molecular Mechanics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Benchmarking Foundation Potentials against Quantum Chemistry Methods for Predicting Molecular Redox Potentials. (2026). ACS Publications. Retrieved from [Link]
A Complete List of Metrics for Evaluation of Regression Models. (2022). Qualdo. Retrieved from [Link]
Hold-out validation vs. cross-validation. (2014). Stack Exchange. Retrieved from [Link]
Molecular Mechanics Force Fields and their Applications in Drug Design. (2009). ResearchGate. Retrieved from [Link]
An Introduction to Density Functional Theory. (n.d.). Imperial College London. Retrieved from [Link]
Robust Cross-Validation of Linear Regression QSAR Models. (n.d.). ACS Publications. Retrieved from [Link]
Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. (2025). ResearchGate. Retrieved from [Link]
ChemDB: a public database of small molecules and related chemoinformatics resources. (n.d.). Oxford Academic. Retrieved from [Link]
Chemoinformatic regression methods and their applicability domain. (n.d.). PubMed. Retrieved from [Link]
Cross-Validation: K-Fold vs. Leave-One-Out. (2025). Baeldung. Retrieved from [Link]
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Benchmarking Quantum Chemistry Methods in Calculations of Electronic Excitations. (2025). ResearchGate. Retrieved from [Link]
Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes. (2020). PeerJ. Retrieved from [Link]
Experimental and computational studies of physicochemical properties influence NSAID-cyclodextrin complexation. (n.d.). PubMed. Retrieved from [Link]
A Comprehensive Overview of Regression Evaluation Metrics. (2023). NVIDIA Technical Blog. Retrieved from [Link]
List of useful databases. (n.d.). University of Cambridge. Retrieved from [Link]
Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation. (2021). Medium. Retrieved from [Link]
Force field (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
Density functional theory computation of organic compound penetration into sepiolite tunnels. (2025). ResearchGate. Retrieved from [Link]
Molecular Mechanics: Force Fields. (n.d.). Fiveable. Retrieved from [Link]
Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. (2020). ChemRxiv. Retrieved from [Link]
Validation of QSAR Models - Strategies and Importance. (2025). ResearchGate. Retrieved from [Link]
Density functional theory across chemistry, physics and biology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
PubChem -- A database of chemical structures of small organic molecules. (n.d.). Health Sciences Library System, University of Pittsburgh. Retrieved from [Link]
Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. Retrieved from [Link]
Regression Metrics. (2025). GeeksforGeeks. Retrieved from [Link]
Different Types of Cross-Validations in Machine Learning and Their Explanations. (2022). Turing. Retrieved from [Link]
Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. (n.d.). Sci-Hub. Retrieved from [Link]
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. Retrieved from [Link]
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2026). ACS Publications. Retrieved from [Link]
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to 3-Cyclobutoxy-azetidine Analogs: Structure-Activity Relationship (SAR) Studies for hM4Di DREADD Agonism
For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of chemogenetics, the ability to selectively modulate neuronal activity has become a cornerstone of neuroscience research. Des...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of chemogenetics, the ability to selectively modulate neuronal activity has become a cornerstone of neuroscience research. Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer unparalleled spatiotemporal control over cellular signaling. Among these, the Gi-coupled human M4 muscarinic receptor (hM4Di) DREADD is a powerful tool for inducing neuronal silencing. The efficacy of this system, however, is critically dependent on the pharmacological properties of its activating ligand. This guide provides an in-depth comparison of 3-cyclobutoxy-azetidine analogs as hM4Di agonists, with a focus on their structure-activity relationships (SAR), to inform rational drug design and experimental application.
The Emergence of a Privileged Scaffold: The 3-Cyclobutoxy-azetidine Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and three-dimensional character can impart favorable characteristics to drug candidates, including enhanced metabolic stability and aqueous solubility.[3] The incorporation of a 3-cyclobutoxy moiety on the azetidine scaffold has proven to be a key innovation in the development of potent and selective muscarinic receptor modulators, particularly for the hM4Di DREADD.
One of the most prominent examples from this class is Compound 21 (C21) , a potent and selective agonist for muscarinic-based DREADDs.[4][5] C21 has demonstrated excellent brain permeability and has become a valuable tool for in vivo neuroscience research, offering an alternative to the earlier DREADD agonist, clozapine-N-oxide (CNO), which has been shown to have potential off-target effects.[6][7]
Deconstructing the Pharmacophore: A Guide to Structure-Activity Relationships
The development of potent and selective 3-cyclobutoxy-azetidine analogs hinges on the systematic modification of three key structural components: the azetidine ring , the 3-cyclobutoxy group , and the N-substituent . Understanding the impact of these modifications on agonist activity at the hM4Di receptor is paramount for optimizing lead compounds.
The Azetidine Ring: A Rigid Core for Optimal Presentation
The azetidine ring serves as a rigid scaffold, properly orienting the other pharmacophoric elements for optimal interaction with the receptor binding pocket. While the core azetidine is generally conserved in active analogs, substitutions on the ring can influence potency and selectivity. However, extensive modifications to the azetidine ring itself have not been widely reported in the context of hM4Di agonism, suggesting its foundational role in maintaining the necessary geometry for activity. The synthesis of substituted azetidines can be challenging due to ring strain, but various synthetic methodologies have been developed to access these valuable building blocks.[8]
The 3-Cyclobutoxy Group: A Key Recognition Motif
The cyclobutoxy group at the 3-position of the azetidine ring is a critical determinant of agonist activity. Its size, shape, and lipophilicity appear to be well-suited for the binding pocket of the hM4Di receptor.
Ring Size and Conformation: While systematic exploration of other cycloalkoxy groups is not extensively published, the cyclobutoxy ring appears to strike a balance between providing sufficient bulk for binding and maintaining a favorable conformational profile.
Substitution on the Cyclobutoxy Ring: The introduction of substituents on the cyclobutoxy ring would likely alter the binding affinity and efficacy. Further research is needed to explore the SAR in this region.
The N-Substituent: Tuning Potency, Selectivity, and Pharmacokinetics
The substituent attached to the azetidine nitrogen has the most significant impact on the pharmacological profile of these analogs. This region is the primary focus of medicinal chemistry efforts to fine-tune potency, selectivity against other muscarinic receptors and other GPCRs, and pharmacokinetic properties.
For instance, in the case of C21, the N-substituent is a (1-methyl-1H-pyrazol-4-yl)methyl group. The nature of the aromatic heterocycle and the linker to the azetidine nitrogen are crucial for high-affinity binding and potent agonism.
Modification of N-Substituent
Predicted Impact on hM4Di Agonist Activity
Rationale
Variation of the Heterocycle
High
The electronic and steric properties of the heterocyclic ring are critical for interactions within the receptor binding pocket. Different heterocycles will exhibit distinct hydrogen bonding patterns and van der Waals interactions.
Alteration of the Linker
Moderate to High
The length and flexibility of the linker between the azetidine nitrogen and the aromatic ring influence the positioning of the heterocycle in the binding site.
Substitution on the Heterocycle
Moderate to High
Substituents on the heterocyclic ring can modulate lipophilicity, electronic properties, and steric interactions, thereby affecting potency, selectivity, and metabolic stability.
Comparative Performance of 3-Cyclobutoxy-azetidine Analogs and Other DREADD Agonists
The utility of a DREADD agonist is defined by its potency, selectivity, and pharmacokinetic profile. Below is a comparison of C21 with other commonly used DREADD agonists.
Potent and selective agonist with good brain penetrability.[4]
Clozapine-N-Oxide (CNO)
hM4Di
Variable
Pro-drug that converts to clozapine in vivo, which has off-target effects.
Deschloroclozapine (DCZ)
hM4Di
High
Potent agonist with high affinity, but potential for off-target effects still under investigation.
It is crucial to note that off-target effects have been reported for C21 at higher concentrations, emphasizing the importance of careful dose selection in in vivo experiments. [6][7]
Experimental Protocols for Evaluation of 3-Cyclobutoxy-azetidine Analogs
To facilitate the discovery and characterization of novel 3-cyclobutoxy-azetidine analogs, detailed experimental protocols are essential.
Synthetic Chemistry: A Representative Synthesis of a 3-Cyclobutoxy-azetidine Scaffold
The synthesis of the 3-cyclobutoxy-azetidine core is a key step in the preparation of this class of compounds. A general synthetic route is outlined below.
Caption: General synthetic scheme for 3-cyclobutoxy-azetidine analogs.
Step-by-Step Protocol:
Protection of Azetidin-3-ol: To a solution of azetidin-3-ol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete.
O-Alkylation: To a solution of the N-protected azetidin-3-ol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C. After stirring, add a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate and allow the reaction to warm to room temperature.
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
N-Alkylation: To a solution of the 3-cyclobutoxyazetidine in a suitable solvent, add a base (e.g., potassium carbonate) and the desired heterocyclic methyl halide (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole). Heat the reaction mixture to drive the alkylation to completion.
Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.
In Vitro Functional Assay: Bioluminescence Resonance Energy Transfer (BRET) for Gi Activation
To assess the agonist activity of novel analogs at the hM4Di receptor, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed to measure G-protein activation. This assay monitors the interaction between a luciferase-tagged Gα subunit and a fluorescently-tagged Gγ subunit upon receptor activation.
Caption: Principle of the BRET assay for hM4Di receptor activation.
Step-by-Step Protocol:
Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with plasmids encoding for hM4Di, Gαi-Rluc8, Gβ, and Gγ-Venus.
Cell Plating: Seed the transfected cells into 96-well microplates.
Compound Treatment: Prepare serial dilutions of the 3-cyclobutoxy-azetidine analogs and add them to the cells.
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus) using a plate reader equipped for BRET measurements.
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curves to determine the EC50 values for each analog.
Conclusion and Future Directions
The 3-cyclobutoxy-azetidine scaffold represents a highly promising platform for the development of potent and selective hM4Di DREADD agonists. The SAR studies highlighted in this guide underscore the critical role of the N-substituent in fine-tuning the pharmacological properties of these analogs. Future research should focus on a more systematic exploration of the cyclobutoxy group and the azetidine ring to further refine the SAR and potentially discover novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of these next-generation chemogenetic tools, which will undoubtedly continue to advance our understanding of complex neural circuits and their role in health and disease.
References
Bender, A. M., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M(5)-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience, 9(7), 1572-1581. [Link]
Chavda, V. D., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(24), 2145-2167. [Link]
Chen, X., et al. (2015). The first structure-activity relationship studies for designer receptors exclusively activated by designer drugs. ACS Chemical Neuroscience, 6(3), 476-484. [Link]
Corsi-Zuelli, F. M., et al. (2017). The M4 Muscarinic Receptor and Its Role in Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 8, 193. [Link]
Davoren, J. E., et al. (2016). Design and optimization of selective azaindole amide M1 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 528-533. [Link]
Goutaudier, R., et al. (2020). Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats. eNeuro, 7(3), ENEURO.0033-20.2020. [Link]
Horii-Hayashi, N., et al. (2021). Protocol for behavioral tests using chemogenetically manipulated mice. STAR Protocols, 2(2), 100459. [Link]
Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(4), 362-369. [Link]
Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]
Morimoto, A., et al. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(1), 228-231. [Link]
Thompson, K. J., et al. (2018). DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo. ACS Pharmacology & Translational Science, 1(1), 61-72. [Link]
Zhdankin, V. V. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Retrieved from [Link]
Bio-protocol. (2018). BRET Assay to Measure Gq Recruitment to the Ghrelin Receptor. Bio-protocol, 8(12), e2889. [Link]
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]
Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465. [Link]
Goutaudier, R., et al. (2020). Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats. bioRxiv. [Link]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Cyclobutoxy-azetidine
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably most critical, phase is its safe and compliant dis...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. 3-Cyclobutoxy-azetidine, a valuable building block in medicinal chemistry due to its strained four-membered ring and unique spatial arrangement, requires a nuanced and informed approach to its disposal.[1][2] This guide provides the essential, step-by-step procedures for managing this compound's waste stream, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification: Understanding the "Why" Behind the Procedure
Azetidine Core: The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[3][4] It is a corrosive amine.[3][4][5] This is the primary driver for the stringent handling and PPE requirements. The nitrogen atom's basicity and the ring strain contribute to its reactivity.[1][6]
Cyclobutoxy Group: The ether linkage introduces the risk of peroxide formation. Ethers, especially cyclic ones, can react with atmospheric oxygen over time to form explosive organic peroxides.[7] This potential hazard dictates specific storage and disposal considerations, particularly for older containers.
Table 1: Inferred Hazard Profile for 3-Cyclobutoxy-azetidine
Hazard Classification
GHS Pictogram
Associated Risks & Rationale
Flammable Liquid
🔥
Based on the parent azetidine, the compound is likely a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[4][8]
Skin Corrosion/Irritation
corrosive
The amine functional group makes the compound basic and likely corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][9]
Potential Peroxide Former
💥
The cyclobutoxy (ether) group can form explosive peroxides upon prolonged exposure to air and light. This is a critical, often overlooked, hazard.[7]
Acute Toxicity (if swallowed)
💀
Many specialized amines and pharmaceutical intermediates can be toxic if ingested.[10] Assume a degree of toxicity and prevent all routes of exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive and potentially flammable nature of 3-Cyclobutoxy-azetidine, a robust PPE protocol is mandatory. Do not handle this chemical or its waste without the following:
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[11]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended when handling concentrated waste.[3]
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For large quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.
Respiratory Protection: All handling of 3-Cyclobutoxy-azetidine waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
For Minor Spills (inside a chemical fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5][8]
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
All cleanup materials are considered hazardous waste and must be disposed of accordingly.
For Major Spills (outside a chemical fume hood):
Evacuate the immediate area.
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Prevent the spill from entering drains or waterways.[3]
Do not attempt to clean up a large spill without specialized training and equipment.
The Core Disposal Workflow: A Step-by-Step Guide
Disposing of 3-Cyclobutoxy-azetidine is not merely "throwing it away." It is a structured process of waste characterization, segregation, and collection. Under no circumstances should this chemical or its residues be disposed of down the drain. [12][13] This practice is illegal in most jurisdictions and can lead to severe environmental contamination.[14][15]
Step 1: Waste Characterization
The first step is to determine the nature of the waste. The following diagram illustrates the decision-making process for proper characterization.
Caption: Waste Characterization and Disposal Pathway Decision Tree.
Unused Product: Unused or expired commercial chemical products are often regulated more stringently. Depending on the specific regulations and the compound's toxicity, it could fall under EPA hazardous waste codes P or U.[14][16] The safest course of action is to manage it as such and consult with your EHS department.
Contaminated Materials: This is the most common waste stream. It includes reaction mixtures, solutions, and materials used for cleanup. This waste must be collected as hazardous chemical waste.
Step 2: Waste Collection and Storage Protocol
Select the Correct Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with amines and organic solvents.[14] A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container has a secure, vapor-tight lid.
Label the Container: Attach a hazardous waste tag before adding any waste. The label must include:
The words "Hazardous Waste."
The full chemical name: "Waste 3-Cyclobutoxy-azetidine" and any solvents or reactants present.
The approximate percentage of each component.
The associated hazards (e.g., Flammable, Corrosive).
The accumulation start date (the date the first drop of waste is added).
Transfer the Waste: Carefully transfer the waste into the container inside a chemical fume hood. Avoid splashing.
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[12] This is a critical safety and compliance requirement to prevent the release of flammable and harmful vapors.
Segregate Incompatibles: Store the 3-Cyclobutoxy-azetidine waste container away from incompatible materials, especially strong oxidizing agents and acids.
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
Schedule Pickup: Do not let waste accumulate. Laboratories are typically restricted to storing no more than 55 gallons of hazardous waste at any one time.[12] Contact your institution's EHS department for pickup well before reaching this limit.[17]
Step 3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
Collect Rinsate: The first rinse is considered acutely hazardous. All three rinses must be collected and disposed of as hazardous chemical waste in your designated container.[7]
Air Dry: Allow the rinsed container to air dry completely in the back of a fume hood.
Deface Label: Completely remove or deface the original product label.
Final Disposal: Dispose of the decontaminated container according to your institution's policy, which may allow for disposal in the regular trash or a designated glass waste bin.
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility, ensuring that the innovative work conducted in the lab does not come at the cost of personal safety or environmental integrity.
References
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
AAPPTec. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. [Link]
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Chemical Safety Facts. Quaternary Ammonium Compounds (Quats). [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products: Health & Safety Information for Cleaners and Supervisors. [Link]
U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
National Center for Biotechnology Information. StatPearls: Quaternary Ammonium Compound Toxicity. [Link]
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
American Society of Health-System Pharmacists. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
University of Oklahoma. Hazardous Waste - EHSO Manual 2024-2025. [Link]
California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutoxy-azetidine
This guide provides essential safety and logistical information for the handling and disposal of 3-Cyclobutoxy-azetidine. As a trusted partner in your research and development endeavors, we are committed to providing val...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 3-Cyclobutoxy-azetidine. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.
The following protocols have been synthesized from established safety data for the azetidine heterocyclic scaffold and its derivatives. Given the potential for high reactivity and biological activity, a conservative and rigorous approach to safety is paramount.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 3-Cyclobutoxy-azetidine is not broadly available, the hazard profile can be inferred from the parent compound, azetidine, and its analogs. The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which can contribute to its reactivity. The primary hazards associated with the azetidine class of compounds are summarized below. It is imperative to treat 3-Cyclobutoxy-azetidine as possessing, at a minimum, these characteristics until specific toxicological data becomes available.
Hazard Class
Description
Rationale and Potential Impact
Skin Corrosion/Irritation
Azetidine and its derivatives are known to cause severe skin burns and eye damage.[1][2][3]
The amine functional group can be caustic. Direct contact can lead to irreversible skin damage, chemical burns, and severe eye irritation or damage.[1]
Flammability
Azetidine is a highly flammable liquid and vapor.[1][2][4]
The presence of the cyclobutoxy group may alter the flash point, but a high risk of flammability should be assumed. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]
Acute Toxicity
Various azetidine compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7]
Systemic absorption through any route of exposure could lead to adverse health effects. The toxicological properties have not been fully investigated for many derivatives, warranting cautious handling.[4]
Chronic Toxicity
Some azetidine-containing compounds are suspected of causing cancer, genetic defects, and may damage fertility or an unborn child.[6]
Long-term or repeated exposure, even at low levels, could pose significant health risks. All operations should be designed to minimize any potential for chronic exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable and serves as the primary barrier between the researcher and the chemical. The selection of specific PPE is directly dictated by the hazard assessment.
Body Part
Required PPE
Standard/Specification
Causality and Rationale
Hands
Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is mandatory.[6][8]
ASTM F739 / EN 374
Azetidines can be corrosive and are readily absorbed through the skin.[9] Double gloving provides a critical layer of protection against tears and minimizes exposure during doffing.
Eyes/Face
Safety goggles with side shields.[10][11] A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or during any operation with a splash hazard.
ANSI Z87.1 / EN 166
Protects against splashes of the corrosive liquid, which can cause severe and permanent eye damage.[1][3] A face shield protects the entire face from splashes.
Body
Chemical-resistant lab coat or a disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).
EN 13034
Provides a barrier against skin contact from spills or splashes.[1][10] Standard cotton lab coats are insufficient as they can absorb the chemical, prolonging skin contact.
Respiratory
All handling of 3-Cyclobutoxy-azetidine must be performed within a certified chemical fume hood.
N/A
This is an engineering control, which is the primary method of protection. It prevents the inhalation of flammable and potentially toxic vapors.[5]
Operational Plan: From Preparation to Execution
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
Clear the Workspace: The work area within the hood must be clean, uncluttered, and free of incompatible materials, especially strong oxidizing agents and acids.[5]
Assemble Equipment: All necessary glassware and equipment should be placed in the fume hood before the chemical is introduced. Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[1][5]
Locate Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[5]
PPE Donning and Doffing Workflow
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.
Caption: PPE Donning and Doffing Workflow to prevent cross-contamination.
Step-by-Step Handling Protocol
Don PPE: Follow the donning sequence outlined in the diagram above.
Transfer Chemical: Perform all transfers of 3-Cyclobutoxy-azetidine inside the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.
Maintain Situational Awareness: Do not work alone. Ensure all containers are clearly labeled. Keep containers tightly closed when not in use.[11]
Immediate Cleanup: Clean any small spills immediately using an appropriate absorbent material (vermiculite or other inert absorbent).[10]
Post-Handling: After the procedure is complete, decontaminate the work surface.
Doff PPE: Follow the doffing sequence outlined in the diagram, disposing of single-use items in the appropriate hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: Responsible Waste Management
Improper disposal of 3-Cyclobutoxy-azetidine and contaminated materials can pose a significant risk to personnel and the environment.
Step-by-Step Disposal Protocol
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids or oxidizers.[5]
Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure screw-on cap.[12]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-Cyclobutoxy-azetidine," and the associated hazards (e.g., "Corrosive," "Flammable," "Toxic").[12]
Waste Accumulation:
Liquid Waste: Carefully pour or transfer waste liquid into the labeled container inside a fume hood.
Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, clearly labeled solid hazardous waste container.
Container Management: Keep the waste container closed at all times except when adding waste.[12] Store the container in a designated satellite accumulation area away from ignition sources and incompatible materials.
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain.[1][10]
Emergency Procedures
Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Minor Spill
(Inside a fume hood) Absorb the spill with an inert, non-combustible material like vermiculite or sand.[10] Scoop up the material using spark-proof tools and place it in a sealed container for disposal.[5] Decontaminate the area.
References
MATERIAL SAFETY DATA SHEET - Pfizer. (2012, September 13). Pfizer.
Azetidine - Safety Data Sheet. (n.d.). Apollo Scientific.
SAFETY DATA SHEET - Azetidine. (2012, March 23). Fisher Scientific.
Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG.
Azetidine hydrochloride - Safety Data Sheet. (2023, July 5). Apollo Scientific.
2021 Code of Practice for the Safety, Health and Welfare at Work. (2021, May 18). Health and Safety Authority.
Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine. (n.d.). Benchchem.
Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.